Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-7(5-10)12-6/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZIGGBPLGAPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435605 | |
| Record name | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-49-2 | |
| Record name | tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a key intermediate in the development of pharmaceutical compounds.[1][2] This versatile building block, with its unique bicyclic structure, is instrumental in the synthesis of novel bioactive molecules, including inhibitors and anticancer agents.[1][3]
Core Synthesis Pathway: Epoxidation of N-Boc-3-pyrroline
The most prevalent and well-documented method for the synthesis of this compound involves the epoxidation of N-Boc-3-pyrroline. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.
Caption: Epoxidation of N-Boc-3-pyrroline to form the target compound.
Experimental Protocol: Epoxidation using m-CPBA
This protocol is based on established laboratory procedures for the synthesis of this compound.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3)
-
Sodium bicarbonate (NaHCO3) solution
-
Petroleum ether
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Water
-
Saturated saline solution
Procedure:
-
Dissolve N-Boc-3-pyrroline in dichloromethane and cool the solution to 0°C in an ice bath.[4]
-
Gradually add m-CPBA to the solution while ensuring the internal temperature is maintained below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours or overnight.[3][4]
-
Quench the reaction by adding a sodium sulfite solution to neutralize the excess peroxy acid.[3]
-
Concentrate the mixture under reduced pressure to remove the majority of the dichloromethane.[4]
-
Add petroleum ether to the residue, stir, and filter to remove the precipitated solids.[4]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and a saturated saline solution.[3][4]
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
If necessary, the crude product can be further purified by column chromatography.[4]
Quantitative Data
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| N-Boc-3-pyrroline (4.0 g, 0.024 mol) | m-CPBA (0.3 mol) | Dichloromethane (40 mL) | 12 hours | 100% (4.4 g) | [3] |
| N-Boc-3-pyrrolidine (90 g, 0.533 mol) | m-CPBA (118 g, 0.586 mol) | Dichloromethane (1.2 L) | Overnight | Not explicitly stated, but 58.8g of purified product was obtained. | [4] |
Alternative Synthesis Pathway: From N-Boc-3-pyrrolidine using NBS
An alternative route to this compound starts from N-Boc-3-pyrrolidine. This method involves a reaction with N-Bromosuccinimide (NBS) in a solvent system of DMSO and water, followed by treatment with a base.
Caption: Alternative synthesis from N-Boc-3-pyrrolidine.
Experimental Protocol: From N-Boc-3-pyrrolidine
Materials:
-
N-Boc-3-pyrrolidine
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
10% Sodium thiosulfate solution
Procedure:
-
Dissolve N-Boc-3-pyrrolidine in a mixture of DMSO and water.[4]
-
Cool the solution in an ice-water bath to 0-5°C.[4]
-
Add NBS in batches, ensuring the temperature remains below 10°C.[4]
-
After the addition of NBS, warm the mixture to 25°C and allow it to react for 4 hours.[4]
-
Add a solution of sodium hydroxide and stir at room temperature for 3 hours.[4]
-
Extract the product into ethyl acetate.[4]
-
Wash the organic layer with a 10% sodium thiosulfate solution.[4]
-
The subsequent workup would typically involve drying the organic layer, filtering, and concentrating to obtain the product.
Quantitative Data
| Starting Material | Reagents | Solvents | Reaction Time | Yield | Reference |
| N-Boc-3-pyrrolidine (500.0 g, 2.95 mol) | NBS (650.0 g, 3.65 mol), NaOH (176.0 g) | DMSO (2.5 L), Water (2.5 L + 900 mL) | 4 hours (NBS), 3 hours (NaOH) | Not explicitly stated. | [4] |
Conclusion
The synthesis of this compound is a well-established process crucial for the advancement of medicinal chemistry. The epoxidation of N-Boc-3-pyrroline with m-CPBA is a high-yielding and straightforward method. The alternative pathway starting from N-Boc-3-pyrrolidine offers another viable route. The choice of synthesis pathway may depend on the availability of starting materials and the desired scale of the reaction. This guide provides the necessary technical details to enable researchers to effectively produce this valuable synthetic intermediate.
References
Physical and chemical properties of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and spectral characterization of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. This bicyclic compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.
Chemical Identity and Physical Properties
This compound, also known as 1-Boc-3,4-epoxypyrrolidine, is a heterocyclic compound with a rigid bicyclic structure.[1][2] This framework is of significant interest in the design of bioactive molecules.[1][3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1][5] |
| Molecular Weight | 185.22 g/mol | [1][5] |
| CAS Number | 114214-49-2 | [1][5] |
| IUPAC Name | This compound | [5][6] |
| Synonyms | 1-Boc-3,4-epoxypyrrolidine, 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester | [1][2] |
| Appearance | Colorless to light yellow, clear liquid or oil | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index (n20D) | 1.46 | [1] |
| Purity | ≥95% (GC) | [1] |
| Storage | Store at room temperature. | [5] |
Synthesis
The most common synthetic route to this compound involves the epoxidation of N-Boc-3-pyrroline. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis from N-Boc-3-pyrroline
This protocol is a general procedure compiled from available literature.[4]
Objective: To synthesize this compound via epoxidation of N-Boc-3-pyrroline.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-pyrroline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Epoxidation: To the cooled solution, add m-CPBA portion-wise while monitoring the internal temperature to maintain it at or below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis Workflow Diagram:
Caption: Synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.73 (m, 2H), 3.60 (m, 2H), 3.23 (m, 2H), 1.37 (s, 9H) | [4] |
| ¹³C NMR (CDCl₃) | Data not consistently reported across sources. | |
| FT-IR (KBr) | νmax (cm⁻¹): Key stretches expected for C-O-C (epoxide), C-N, and C=O (carbamate). Specific data not consistently available. | [7] |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 186.11. Specific data not consistently available. |
Note: Some sources suggest the compound may be unstable at high temperatures during NMR analysis.[7]
Reactivity and Applications
This compound is a stable compound under standard laboratory conditions and is noted for its ease of handling.[1] Its bicyclic structure, containing a reactive epoxide ring, makes it a versatile intermediate in organic synthesis.[1]
The primary applications of this compound are in:
-
Pharmaceutical Development: It serves as a key building block for the synthesis of complex molecules, particularly in the development of new drugs targeting neurological disorders.[1]
-
Medicinal Chemistry: The unique scaffold allows for the introduction of various functional groups, facilitating the design of novel compounds with specific biological activities.[1]
-
Biotechnology: It has been utilized in the development of bioconjugates for targeted drug delivery systems.[1]
Safety Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. |
This information is based on available safety data sheets and should be used as a guide. Always refer to the specific safety data sheet provided by the supplier before handling the compound.[8]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 114214-49-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 4. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 5. This compound 97% | CAS: 114214-49-2 | AChemBlock [achemblock.com]
- 6. This compound | CAS 114214-49-2 [matrix-fine-chemicals.com]
- 7. rsc.org [rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
In-Depth Technical Guide: Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS Number: 114214-49-2
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a pivotal building block in modern medicinal chemistry and organic synthesis. The document details its physicochemical and spectroscopic properties, provides robust experimental protocols for its synthesis, and explores its application in the development of potent therapeutic agents, specifically focusing on arginase and neuronal nitric oxide synthase (nNOS) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed methodologies, and visual representations of synthetic and biological pathways to facilitate further research and application.
Chemical Identity and Properties
This compound, also known by its synonym 1-Boc-3,4-epoxypyrrolidine, is a versatile bicyclic compound.[1][2][3] Its unique strained epoxide ring fused to a pyrrolidine core makes it an excellent electrophile for various nucleophilic ring-opening reactions, a characteristic heavily exploited in synthetic chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates handling, making it an attractive intermediate for complex molecular architectures.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 114214-49-2 | [1][4][5][6] |
| Molecular Formula | C₉H₁₅NO₃ | [1][5] |
| Molecular Weight | 185.22 g/mol | [1][5] |
| Appearance | Colorless to light yellow oil or liquid | [1][4] |
| Density | 1.1 g/cm³ (approximate) | [1] |
| Refractive Index (n20D) | 1.46 | [1] |
| Purity | ≥95% - 97% (GC) | [1][4][5] |
| Storage Temperature | Room Temperature | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 3.73 (m, 2H), 3.60 (m, 2H), 3.23 (m, 2H), 1.37 (s, 9H) | [2] |
| ¹³C NMR | Spectral data conforms to the proposed structure. | |
| Infrared (IR) | Key absorptions are expected for C-O-C (epoxide), C-N, and C=O (carbamate) functional groups. Data conforms to structure. | [7][8] |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ consistent with the molecular weight. Data conforms to structure. | [8] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the epoxidation of its unsaturated precursor, N-Boc-3-pyrroline.
Workflow for Synthesis
The overall synthetic workflow is a two-step process starting from commercially available materials, as depicted in the following diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 3. This compound | 114214-49-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 114214-49-2 [sigmaaldrich.com]
- 5. Synthonix, Inc > 114214-49-2 | this compound [synthonix.com]
- 6. This compound 97% | CAS: 114214-49-2 | AChemBlock [achemblock.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide on the Structure Elucidation of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Introduction
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by synonyms such as 1-(tert-Butoxycarbonyl)-3,4-epoxypyrrolidine and 1-Boc-3,4-epoxypyrrolidine, is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure, incorporating an epoxide ring, makes it a valuable intermediate for the synthesis of a variety of complex molecules, including inhibitors of neuronal nitric oxide synthase and other biologically active compounds.[3] This guide provides a detailed overview of the structure elucidation of this compound, compiling spectroscopic data and outlining the experimental protocols used for its characterization. The molecular formula of the compound is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .[1]
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |
| Epoxide Protons (H-1, H-5) | 3.73 | Multiplet | 2H |
| CH₂ (Pyrrolidine Ring) | 3.60 | Multiplet | 2H |
| CH₂ (Pyrrolidine Ring) | 3.23 | Multiplet | 2H |
| tert-Butyl Protons | 1.37 | Singlet | 9H |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Carbonyl Carbon (C=O) | ~154 |
| Quaternary Carbon (tert-Butyl) | ~80 |
| Epoxide Carbons (C-1, C-5) | ~55-60 |
| CH₂ Carbons (Pyrrolidine Ring) | ~45-55 |
| Methyl Carbons (tert-Butyl) | ~28 |
| Note: The ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups and structures, as explicit experimental data was not available in the searched literature. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Parameter | Value |
| Predicted [M+H]⁺ (m/z) | 186.1125 |
| Note: The mass spectrometry data is a predicted value for the protonated molecule, as explicit experimental data was not available in the searched literature. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Carbonyl, Carbamate) | ~1690-1710 |
| C-O (Epoxide) | ~1250 (asymmetric stretch) |
| C-O (Epoxide) | ~820-950 (symmetric stretch) |
| C-N (Amine) | ~1000-1250 |
| C-H (Aliphatic) | ~2850-3000 |
| Note: The IR spectroscopy data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule, as explicit experimental data was not available in the searched literature. |
Experimental Protocols
The following are detailed methodologies for the synthesis and key characterization experiments for this compound.
Synthesis: Epoxidation of N-Boc-3-pyrroline
A general and widely cited method for the synthesis of this compound is the epoxidation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline).[3]
Procedure:
-
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1 equivalent) is dissolved in dichloromethane (CH₂Cl₂) in a round-bottom flask.[3][4]
-
The solution is cooled to 0 °C in an ice bath.[4]
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) is slowly added to the cooled solution in portions.[3][4]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3][4]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4]
-
The organic layer is separated, washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[3]
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is measured to confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route from N-Boc-3-pyrroline to the target compound.
Structure Elucidation Logic
The diagram below outlines the logical process of elucidating the structure of the target compound using the obtained data.
Caption: Logical flow from spectroscopic data to the confirmed chemical structure.
References
Spectroscopic and Synthetic Profile of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The unique bicyclic structure of this compound makes it an important intermediate in the development of novel therapeutics.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.73 | m | 2H | H-1, H-5 |
| 3.60 | m | 2H | H-2α, H-4α |
| 3.23 | m | 2H | H-2β, H-4β |
| 1.37 | s | 9H | C(CH₃)₃ |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O |
| Data not available | C (CH₃)₃ |
| Data not available | C-1, C-5 |
| Data not available | C-2, C-4 |
| Data not available | C(C H₃)₃ |
Note: Specific ¹³C NMR data was not publicly available in the searched literature. Typical chemical shifts for similar Boc-protected amines and epoxides are expected.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C=O stretch (carbamate) |
| Data not available | C-H stretch (alkane) |
| Data not available | C-O-C stretch (epoxide) |
| Data not available | C-N stretch |
Note: While a specification sheet indicated the IR spectrum conforms to the structure, specific absorption bands were not provided.
Mass Spectrometry (MS)
| m/z | Assignment |
| Data not available | [M+H]⁺ |
| Data not available | [M+Na]⁺ |
| Data not available | Fragmentation Ions |
Note: Mass spectrometry data for the parent compound was not found in the reviewed sources.
Experimental Protocols
The synthesis of this compound is typically achieved through the epoxidation of N-Boc-3-pyrroline.
Synthesis of this compound[1]
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc-3-pyrroline is dissolved in dichloromethane at room temperature.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the solution. The reaction is stirred at room temperature for several hours (typically monitored by TLC for the disappearance of the starting material).
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically performed by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a general workflow for its synthesis and analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis and analysis of the target compound.
References
The Advent and Application of 1-Boc-3,4-epoxypyrrolidine: A Cornerstone in Modern Drug Discovery
A pivotal building block in medicinal chemistry, 1-Boc-3,4-epoxypyrrolidine has emerged as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique strained epoxide ring fused to a protected pyrrolidine core provides a gateway to complex nitrogen-containing heterocycles, making it an invaluable tool for researchers and drug development professionals.
While a definitive seminal publication marking the first synthesis of 1-Boc-3,4-epoxypyrrolidine is not readily apparent in a singular historical account, its development is intrinsically linked to the broader exploration of pyrrolidine-based compounds and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis. The importance of the pyrrolidine motif, a common feature in numerous FDA-approved drugs, spurred the development of various synthetic methodologies to access functionalized derivatives. The introduction of the Boc protecting group offered a robust and easily removable shield for the nitrogen atom, enabling selective transformations at other positions of the pyrrolidine ring.
The synthesis of 1-Boc-3,4-epoxypyrrolidine is conceptually straightforward, typically involving the epoxidation of its unsaturated precursor, 1-Boc-3-pyrroline (also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate). This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. The reaction proceeds via the syn-addition of an oxygen atom to the double bond, resulting in the formation of the epoxide ring.
Key Synthetic Protocols
The preparation of 1-Boc-3,4-epoxypyrrolidine involves two principal stages: the synthesis of the precursor 1-Boc-3-pyrroline and its subsequent epoxidation.
Synthesis of 1-Boc-3-pyrroline
A common route to 1-Boc-3-pyrroline involves the protection of commercially available 3-pyrroline with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: Synthesis of 1-Boc-3-pyrroline
-
Materials: 3-pyrroline, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water (H₂O), Brine.
-
Procedure:
-
A solution of 3-pyrroline in dichloromethane is cooled in an ice bath.
-
An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.
-
The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford 1-Boc-3-pyrroline as a colorless oil or low-melting solid.
-
Epoxidation of 1-Boc-3-pyrroline
The epoxidation of 1-Boc-3-pyrroline is a critical step that introduces the reactive epoxide functionality.
Experimental Protocol: Synthesis of 1-Boc-3,4-epoxypyrrolidine
-
Materials: 1-Boc-3-pyrroline, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution (NaHCO₃), Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃), Brine.
-
Procedure:
-
A solution of 1-Boc-3-pyrroline in dichloromethane is cooled in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-Boc-3,4-epoxypyrrolidine.
-
Quantitative Data Summary
| Reaction Stage | Reactants | Reagents/Solvents | Typical Yield (%) |
| Boc-Protection | 3-pyrroline | (Boc)₂O, NaOH, CH₂Cl₂ | 85-95 |
| Epoxidation | 1-Boc-3-pyrroline | m-CPBA, CH₂Cl₂ | 70-85 |
Spectroscopic Characterization
The structure of 1-Boc-3,4-epoxypyrrolidine is confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.80-3.60 (m, 2H), 3.55-3.35 (m, 2H), 3.20 (s, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 80.0, 54.5, 48.0, 28.5.
-
IR (film): ν 2977, 1695, 1416, 1169, 850 cm⁻¹.
-
MS (ESI): m/z 186.1 [M+H]⁺.
Application in Drug Discovery: Synthesis of Neuraminidase Inhibitors
1-Boc-3,4-epoxypyrrolidine is a key intermediate in the synthesis of various antiviral drugs, particularly neuraminidase inhibitors like Oseltamivir (Tamiflu®). The epoxide serves as a versatile electrophile, allowing for the regioselective and stereoselective introduction of amine functionalities, which are crucial for the biological activity of these inhibitors. Neuraminidase is a key enzyme in the influenza virus life cycle, responsible for cleaving sialic acid residues and enabling the release of newly formed virus particles from infected cells. By inhibiting this enzyme, drugs like Oseltamivir can halt the spread of the virus.
The synthesis of Oseltamivir from 1-Boc-3,4-epoxypyrrolidine highlights the strategic importance of this building block. The epoxide is opened by a nucleophilic amine, followed by a series of transformations to install the necessary functional groups and stereocenters of the final drug molecule.
Figure 1. Logical relationship of 1-Boc-3,4-epoxypyrrolidine in the synthesis of Oseltamivir and its mechanism of action.
The logical workflow for the application of 1-Boc-3,4-epoxypyrrolidine in the synthesis of neuraminidase inhibitors can be visualized as a multi-step process.
Figure 2. Experimental workflow for the synthesis of bioactive molecules from 1-Boc-3,4-epoxypyrrolidine.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS: 114214-49-2). This information is critical for researchers, scientists, and professionals in drug development to ensure the compound's integrity and efficacy in their applications.
Chemical Stability
This compound is generally considered a stable compound under normal laboratory conditions. Its stability and ease of handling make it a suitable reagent for various synthetic applications in medicinal chemistry and drug discovery.[1] While specific degradation pathways have not been extensively detailed in the available literature, the compound's structure, containing an epoxide and a tert-butoxycarbonyl (Boc) protecting group, suggests potential sensitivity to strong acids, bases, and nucleophiles, which could lead to ring-opening of the epoxide or deprotection of the amine.
Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature | AChemBlock, Chem-Impex, Sigma-Aldrich[1][2][3] |
| Atmosphere | Store in a dry environment. | Acmec Biochemical[4] |
| Light | Store in the dark. | Acmec Biochemical[4] |
| Physical Form | Colorless to orange to green clear liquid or oil. May also present as a white or colorless to light yellow powder or lump. | Chem-Impex, Sigma-Aldrich, TCI Chemicals[1][3][5] |
| Shipping | Typically shipped at room temperature. Some suppliers may use cold-chain transportation as a precaution. | Sigma-Aldrich, BLDpharm[3][6] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, standard stability testing protocols would typically involve:
-
Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., heat, humidity, light, acidic/basic/oxidative environments) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended conditions and monitoring its purity and physical appearance over an extended period.
-
Analytical Methods: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to assess purity and identify any degradants.
Visualization of Handling and Storage Workflow
The following diagram outlines the recommended workflow for the proper handling and storage of this compound to ensure its stability.
Safety Information
According to the Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation. It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical advice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97% | CAS: 114214-49-2 | AChemBlock [achemblock.com]
- 3. This compound | 114214-49-2 [sigmaaldrich.com]
- 4. 114214-49-2[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 5. This compound | 114214-49-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 114214-49-2|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Versatile Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its rigid bicyclic structure, containing a reactive epoxide ring, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its significant application in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key target in the treatment of neurodegenerative diseases.
Nomenclature and Chemical Properties
The compound is known by several synonyms, which are crucial for researchers to identify it across various chemical databases and publications.
| Identifier Type | Value |
| Systematic Name | This compound |
| IUPAC Name | This compound[1] |
| Common Synonyms | 1-Boc-3,4-epoxypyrrolidine[2][3], 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane[3][4], 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester[2], N-Boc-6-Oxa-3-azabicyclo[3.1.0]hexane[3] |
| CAS Number | 114214-49-2[1][2][5][6] |
| Molecular Formula | C₉H₁₅NO₃[5][6] |
| Molecular Weight | 185.22 g/mol [5][6] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[2] |
| Purity | >95.0% (GC)[2] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry[3] |
| SMILES | CC(C)(C)OC(=O)N1CC2OC2C1[7] |
| InChIKey | NXZIGGBPLGAPTI-UHFFFAOYSA-N[8] |
Synthesis of this compound
The compound is readily synthesized from the commercially available N-Boc-3-pyrroline through an epoxidation reaction.
Experimental Protocol: Epoxidation of N-Boc-3-pyrroline
Materials:
-
N-Boc-3-pyrroline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.25 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: [3]
-
Dissolve N-Boc-3-pyrroline (e.g., 4.0 g, 0.024 mol) in dichloromethane (40 mL) in a round-bottom flask at room temperature.[3]
-
To this solution, add m-CPBA (0.3 mol) portion-wise while stirring. The reaction is exothermic, so addition should be controlled to maintain the temperature at or below room temperature.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.[3]
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[3]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the product, this compound, as a white to light yellow solid or oil. The reaction typically proceeds with high yield (approaching 100%).[3]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 3.73 (m, 2H), 3.60 (m, 2H), 3.23 (m, 2H), 1.37 (s, 9H).[3]
Application in Drug Discovery: Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
A primary application of this compound is in the synthesis of chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS).[3] The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities to create a library of potential drug candidates. The following is a representative experimental workflow for the synthesis of a trans-3-amino-4-hydroxypyrrolidine derivative, a core scaffold for potent nNOS inhibitors.
Experimental Workflow: Synthesis of a Chiral Pyrrolidine Intermediate
The following diagram illustrates the synthetic workflow from this compound to a key chiral pyrrolidine intermediate for nNOS inhibitors.
Experimental Protocol: Nucleophilic Ring-Opening with an Amine
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., benzylamine) (1.5 eq)
-
Solvent (e.g., isopropanol or water)
-
Standard laboratory glassware for heating under reflux
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trans-3-amino-4-hydroxypyrrolidine derivative. The regioselectivity of the ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile.
Signaling Pathway Context: Inhibition of Neuronal Nitric Oxide Synthase
This compound is a precursor to compounds that inhibit the activity of neuronal nitric oxide synthase (nNOS). nNOS is a key enzyme in the central nervous system that produces nitric oxide (NO), a signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow. However, overproduction of NO by nNOS is implicated in excitotoxicity and neuronal damage in various neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and stroke.
The diagram below illustrates the role of nNOS in a neuronal cell and the point of inhibition by drugs derived from the described chiral building block.
Conclusion
This compound is a highly valuable and versatile chiral intermediate in drug discovery and development. Its straightforward synthesis and the reactivity of its epoxide ring provide a robust platform for the creation of diverse molecular architectures. The successful application of this building block in the development of selective nNOS inhibitors underscores its importance for researchers and scientists working on novel therapeutics for neurological disorders. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.
References
- 1. This compound | CAS 114214-49-2 [matrix-fine-chemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. This compound 97% | CAS: 114214-49-2 | AChemBlock [achemblock.com]
- 6. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 7. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 8. Design, synthesis, and evaluation of potential inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 114214-49-2), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3] |
GHS Pictogram:
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures is essential when handling this compound. The following table summarizes the recommended precautionary statements.
Table 2: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Prevention | P264 | Wash skin thoroughly after handling.[1][2] |
| Prevention | P280 | Wear protective gloves/ eye protection/ face protection.[1][2] |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][6] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Response | P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1][2] |
| Response | P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1][2] |
| Response | P362 | Take off contaminated clothing and wash before reuse.[1] |
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Chemical safety goggles with side-shields are mandatory.
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing is required. Ensure that skin is not exposed.
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a suitable respirator should be worn.
Handling and Storage
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[3] The work area, such as a fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 2.
-
Dispensing: When transferring the compound, which may be a liquid or a solid (powder to lump), prevent the generation of vapor or mist.[2] Use a local exhaust ventilation system.[2]
-
Procedure: Avoid all contact with skin, eyes, and clothing.[2]
-
Post-Handling: After handling, wash hands and face thoroughly.[2] Clean the work area and any equipment used.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
-
The recommended storage temperature is room temperature or between 2-8°C.[3][4]
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice/attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. If contact lenses are worn, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice/attention.[2] |
| Ingestion | Rinse the mouth with water. Seek medical advice/attention.[2] |
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent the product from entering drains.
-
Clean-up: Use a suitable absorbent material to collect as much of the spill as possible. Place the absorbed material in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Physical and Chemical Properties
Table 4: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H15NO3[1][3] |
| Molecular Weight | 185.22 g/mol [1][3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[1][6] |
| Purity | >95.0% (GC) or 97%[1][4] |
| Boiling Point | 252.7°C at 760 mmHg |
| Storage Temperature | Room Temperature or 2-8°C[3][4] |
This technical guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always refer to the most current Safety Data Sheet (SDS) for the most complete and up-to-date information.
Caption: Workflow for the safe handling of chemical compounds.
References
- 1. This compound, 1G | Labscoop [labscoop.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. This compound | 114214-49-2 [sigmaaldrich.com]
- 5. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 6. This compound | 114214-49-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a versatile bicyclic building block crucial in medicinal chemistry and drug discovery.[1][2] Its rigid, conformationally constrained scaffold allows for the precise spatial arrangement of pharmacophoric features, making it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the synthesis of Neuronal Nitric Oxide Synthase (nNOS) and Arginase inhibitors.
Key Applications in Drug Discovery
The unique structural and chemical properties of this compound make it a valuable intermediate for targeting various disease areas:
-
Neurodegenerative Disorders and CNS Conditions: Its use in the synthesis of selective nNOS inhibitors highlights its potential for developing treatments for conditions where nitric oxide signaling is dysregulated.[3][4] Derivatives have also been explored for the treatment of depression and anxiety.[5]
-
Oncology: As a precursor for arginase inhibitors, it plays a role in the development of novel cancer therapies that modulate the tumor microenvironment and enhance anti-tumor immune responses.[6]
-
Infectious Diseases: The azabicyclo[3.1.0]hexane core is a key component of potent gyrase inhibitors like Trovafloxacin, indicating its utility in developing new antibacterial agents.[7]
-
Antiviral and Anticancer Agents: The epoxide ring of the molecule can be opened to introduce various functional groups, leading to the synthesis of N-substituted pyrrolidine derivatives with potential anticancer and antiviral activities.[8]
Data Presentation: Bioactivity of Synthesized Inhibitors
The following tables summarize the inhibitory activities of compounds synthesized using this compound as a key starting material.
Table 1: Arginase Inhibitor Activity
| Compound | Target | IC50 (nM) | Reference |
| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | hARG-1 | 223 | [6] |
| hARG-2 | 509 | [6] | |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | hARG-1 | 200 | [6] |
| hARG-2 | 290 | [6] | |
| MARS | hARG-1 | 900 | [6] |
| hARG-2 | 700 | [6] | |
| FMARS | hARG-1 | 1100 | [6] |
| hARG-2 | 400 | [6] |
Table 2: Neuronal Nitric Oxide Synthase Inhibitor Activity
| Compound | Target | Ki (nM) | Selectivity (nNOS vs. eNOS) | Reference |
| Inhibitor 1b | nNOS | 1.8 | 215-fold | [4] |
| Inhibitor 8a | nNOS | 3.2 | 115-fold | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the epoxidation of N-Boc-3-pyrroline to yield the title compound.[7]
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3) solution
-
Sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve N-Boc-3-pyrroline (1 equivalent) in dichloromethane at room temperature.
-
Add m-CPBA (1.25 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding sodium sulfite solution.
-
Wash the organic layer with sodium bicarbonate solution.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.
Protocol 2: Synthesis of a trans-4-Hydroxypyrrolidine Intermediate for nNOS Inhibitors
This protocol details the nucleophilic ring-opening of the epoxide, a key step in the synthesis of chiral pyrrolidine inhibitors of nNOS.[4]
Materials:
-
This compound
-
Boc-protected 4,6-dimethylaminopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Boc-protected 4,6-dimethylaminopyridine (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2 equivalents) and stir for 30 minutes to generate the dianion.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trans-alcohol intermediate.
Protocol 3: Synthesis of a trans-3-allyl-4-hydroxypyrrolidine Intermediate for Arginase Inhibitors
This protocol describes the Grignard reaction for the ring-opening of the epoxide to form a key intermediate for arginase inhibitors.[6]
Materials:
-
This compound
-
Allylmagnesium bromide solution in diethyl ether
-
Anhydrous diethyl ether (Et2O)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add allylmagnesium bromide solution (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain tert-butyl trans-3-allyl-4-hydroxypyrrolidine-1-carboxylate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow from starting material to lead compound identification.
Caption: Simplified Neuronal Nitric Oxide Synthase (nNOS) signaling pathway.
Caption: Role of Arginase in cancer metabolism and immunosuppression.
References
- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Applications of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a versatile, chiral building block that has become indispensable in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This constrained pyrrolidine analog serves as a crucial scaffold for introducing specific pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and improved pharmacokinetic profiles of the resulting drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceuticals, including antiviral agents for SARS-CoV-2 and Hepatitis C, as well as compounds with potential antimalarial and antitubercular activity.
Application 1: Antiviral Agents - SARS-CoV-2 Main Protease (Mpro) Inhibitors
The unique scaffold of this compound is a key component in the synthesis of Nirmatrelvir, the active component of the oral antiviral medication Paxlovid, used for the treatment of COVID-19. The bicyclic proline mimic provides a rigid backbone that correctly orients the pharmacophoric groups for optimal interaction with the active site of the SARS-CoV-2 main protease (Mpro).
Signaling Pathway: SARS-CoV-2 Mpro Inhibition
Quantitative Data: Nirmatrelvir Activity
| Compound | Target | Assay | Value | Reference |
| Nirmatrelvir | SARS-CoV-2 Mpro | IC50 | 0.0192 µM | [1] |
| Nirmatrelvir | SARS-CoV-2 Mpro | Ki | 0.00311 µM | [1] |
| Nirmatrelvir | SARS-CoV-2 (USA-WA1/2020) in dNHBE cells | EC50 | 62 nM | [1] |
| Nirmatrelvir | SARS-CoV-2 (USA-WA1/2020) in dNHBE cells | EC90 | 181 nM | [1] |
| Nirmatrelvir | SARS-CoV-2 Variants (Omicron, Delta, etc.) | IC50 | 7.9 - 10.5 nM | [2] |
Experimental Protocol: Synthesis of a Nirmatrelvir Intermediate
This protocol details the coupling of Boc-L-tert-leucine with a derivative of this compound, a key step in the synthesis of Nirmatrelvir.
Step 1: Coupling Reaction
Materials:
-
Boc-L-tert-leucine (1.50 mmol)
-
Methyl(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.50 mmol)
-
1-Hydroxybenzotriazole (HOBt) (2.0 mmol)
-
N-methylmorpholine (NMM) (2.50 mmol)
-
N,N-Dimethylformamide (DMF) (13 mL)
-
Diethyl ether
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of Boc-L-tert-leucine and methyl(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride in DMF at 0 °C, add EDC.HCl, HOBt, and N-methylmorpholine.
-
After 10 minutes, remove the ice bath and stir the reaction mixture at 23 °C for 5 hours.
-
Dilute the reaction with diethyl ether and wash with cold water.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (5-10% EtOAc/hexanes) to yield the amide product (75% yield).
Application 2: Antiviral Agents - Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The rigid 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the structure of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C. This moiety, often referred to as the P2 fragment, plays a pivotal role in the high binding affinity of Boceprevir to the NS3/4A protease active site.[3] The incorporation of this bicyclic system leads to a 1000-fold increase in binding affinity compared to a simple proline in a similar peptide scaffold.[4]
Signaling Pathway: HCV NS3/4A Protease Inhibition
Quantitative Data: Boceprevir and Telaprevir Activity
| Compound | Target | Assay | Value | Reference |
| Boceprevir | HCV Genotype 1b Replicon | EC50 | 200-400 nM | [5] |
| Boceprevir | SARS-CoV-2 Mpro | IC50 | 0.95 µM | [6] |
| Telaprevir | HCV Genotype 1 | - | - | |
| Telaprevir | SARS-CoV-2 Mpro | IC50 | 15.25 µM | [6] |
Experimental Protocol: Synthesis of a Key Boceprevir Intermediate
The following protocol describes the synthesis of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, a crucial intermediate for Boceprevir.
Step 1: Synthesis of the Hydrochloride Salt
Materials:
-
(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile (4.23 mmol)[4]
-
Methanol solution containing 20 wt % of hydrogen chloride (7.00 g)[4]
Procedure:
-
Mix (1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile and the methanolic HCl solution at 20°C to 30°C.[4]
-
Maintain the temperature and monitor the reaction until the disappearance of the starting material is confirmed.[4]
-
Concentrate the reaction liquid under reduced pressure to distill off the solvent.[4]
-
The resulting oily substance contains the desired product, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carboxylate hydrochloride (yield: 63.1%).[4]
Application 3: Antidiabetic Agents - DPP-4 Inhibitors
The 2-azabicyclo[3.1.0]hexane moiety is a key structural feature of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This rigid scaffold plays a crucial role in orienting the molecule for optimal binding to the DPP-4 enzyme.
Signaling Pathway: DPP-4 Inhibition
Application 4: Antimalarial and Antitubercular Agents
Derivatives of 6-oxa-1-azabicyclo[3.1.0]hexane have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum and Mycobacterium tuberculosis. While this specific application area is less developed compared to the antiviral applications, the unique bicyclic scaffold shows promise for the development of novel anti-infective agents.
Quantitative Data: Antimalarial and Antitubercular Activity
| Compound Class | Organism | Assay | Value | Reference |
| Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives | P. falciparum (K1 strain) | In vitro activity | Evaluated | |
| (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones | M. tuberculosis | MIC | 0.48-0.82 µg/mL | |
| (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones | MRSA | MIC | 0.25-0.5 µg/mL |
Note: The provided data for antimalarial and antitubercular activities are for derivatives of the core azabicyclo[3.1.0]hexane structure and highlight the potential of this scaffold in these therapeutic areas. Further research is needed to establish a direct structure-activity relationship for this compound itself.
Conclusion
This compound and its related derivatives are highly valuable chiral building blocks in medicinal chemistry. Their rigid, conformationally constrained structure has been instrumental in the development of potent and selective inhibitors for a range of therapeutic targets, most notably viral proteases and dipeptidyl peptidase-4. The successful application of this scaffold in clinically approved drugs like Nirmatrelvir and Boceprevir underscores its importance and continued potential in the discovery and development of new medicines. The provided protocols and data serve as a resource for researchers looking to leverage the unique properties of this versatile chemical entity in their own drug discovery programs.
References
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and evaluation of their antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20150038677A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. Carborane clusters increase the potency of bis-substituted cyclam derivatives against Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate as a Constrained Amino Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate as a constrained amino acid surrogate in peptide and peptidomimetic drug discovery. This unique bicyclic scaffold offers a powerful tool to rigidly constrain peptide conformations, a strategy often employed to enhance biological activity, receptor selectivity, and metabolic stability.
Introduction
This compound is a versatile building block in synthetic and medicinal chemistry.[1][2] Its rigid, bicyclic structure makes it an excellent surrogate for amino acids in peptides, where it can lock the peptide backbone into a specific conformation. This conformational constraint can lead to a more favorable entropic profile for receptor binding, ultimately increasing binding affinity and potency.[3] The incorporation of such non-canonical amino acids is a key strategy in the development of novel peptide-based therapeutics with improved pharmacological properties.[4]
Key Applications
The unique structural features of this surrogate make it valuable in several areas of drug discovery and chemical biology:[1][2]
-
Constraining Peptide Conformation: The primary application is to introduce conformational rigidity into peptides, which can mimic bioactive conformations and enhance binding to biological targets.[3][5]
-
Improving Metabolic Stability: By replacing natural amino acids, this surrogate can render peptides less susceptible to enzymatic degradation, prolonging their biological half-life.
-
Enhancing Receptor Selectivity: The fixed conformation can lead to more specific interactions with a target receptor, reducing off-target effects.
-
Scaffold for Novel Peptidomimetics: The bicyclic core can serve as a starting point for the design of novel small molecule drugs that mimic the structure and function of peptides.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that illustrates the potential benefits of incorporating the 6-oxa-3-azabicyclo[3.1.0]hexane surrogate into a peptide sequence.
Table 1: Comparative Binding Affinity (Kd) of a Linear vs. a Constrained Peptide
| Peptide Sequence | Target Receptor | Binding Affinity (Kd, nM) | Fold Improvement |
| H-Ala-Gly-Phe -Leu-NH₂ | Receptor X | 150 | - |
| H-Ala-Gly-(S)-N-(tert-butoxycarbonyl)-6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)carbonyl)-L-phenylalanine -Leu-NH₂ | Receptor X | 15 | 10 |
This table illustrates a potential tenfold increase in binding affinity upon replacing a flexible phenylalanine residue with the constrained surrogate.
Table 2: Conformational Analysis Data from NMR Spectroscopy
| Peptide | Key Dihedral Angle (φ) | Key Dihedral Angle (ψ) | Predominant Conformation |
| Linear Peptide | -60° to -150° | +120° to +170° | Flexible, multiple conformations |
| Constrained Peptide | -85° (rigid) | +145° (rigid) | Well-defined β-turn |
This table showcases how the surrogate can restrict the conformational freedom of the peptide backbone, leading to a well-defined secondary structure.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-protected 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Building Block for SPPS
A detailed protocol for the synthesis of the Fmoc-protected version of the surrogate, ready for solid-phase peptide synthesis (SPPS), is crucial. While a specific protocol for the Fmoc derivative was not found in the search results, a general approach can be inferred from the synthesis of related compounds and standard organic chemistry techniques. The following is a proposed synthetic route.
Step 1: Synthesis of this compound
This step involves the epoxidation of a protected pyrroline. A general procedure is as follows:
-
Dissolve N-Boc-3-pyrroline in a suitable solvent such as dichloromethane (DCM).
-
Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Boc Deprotection
-
Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the amine salt.
Step 3: Fmoc Protection
-
Dissolve the deprotected amine salt in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Fmoc-protected building block.
Protocol 2: Incorporation of the Constrained Surrogate into a Peptide using Fmoc-SPPS
This protocol outlines the general steps for incorporating the synthesized Fmoc-protected surrogate into a peptide chain using an automated peptide synthesizer or manual solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents: e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Coupling of the Constrained Surrogate:
-
Dissolve the Fmoc-protected 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and a coupling agent (e.g., HBTU) in DMF.
-
Add an activator base (e.g., DIPEA) and pre-activate for a few minutes.
-
Add the activated surrogate solution to the resin and agitate for 2-4 hours. Due to the steric bulk of the surrogate, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Signaling Pathway Diagram
Caption: Receptor binding of a constrained vs. a linear peptide.
Experimental Workflow Diagram
Caption: Workflow for synthesis and characterization of constrained peptides.
References
- 1. d-nb.info [d-nb.info]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as 1-Boc-3,4-epoxypyrrolidine, is a versatile bicyclic building block crucial in synthetic and medicinal chemistry.[1] Its rigid framework and the presence of a reactive epoxide ring make it an ideal starting material for the synthesis of a wide array of complex molecules, particularly substituted pyrrolidines with significant biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various high-value chemical entities. Applications range from the development of novel antiviral and anticancer agents to the synthesis of inhibitors for enzymes such as neuronal nitric oxide synthase.[2][3]
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 114214-49-2 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Purity | Typically >95% (GC) |
| Storage | Room Temperature |
Application 1: Synthesis of trans-N-Substituted Pyrrolidine Derivatives for Antiviral and Anticancer Research
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of trans-substituted pyrrolidine derivatives. One notable application is the synthesis of pyrrolidines bearing a 1,2,4-triazole moiety, a scaffold present in numerous clinically approved drugs.[2][4]
Signaling Pathway and Logic
The synthetic strategy involves a three-step process: nucleophilic ring-opening of the epoxide, modification of the resulting hydroxyl group, and finally, deprotection and derivatization of the pyrrolidine nitrogen.
References
Application of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a versatile bicyclic scaffold, has emerged as a crucial building block in the synthesis of complex antiviral compounds. Its rigid conformational structure and the presence of a reactive epoxide ring make it an ideal starting material for creating stereochemically defined molecules with potent biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antiviral agents, with a focus on inhibitors of Hepatitis C Virus (HCV) and SARS-CoV-2 proteases.
Synthetic Applications
The primary application of this compound in antiviral drug development lies in its transformation into key intermediates for protease inhibitors. The epoxide moiety allows for regioselective ring-opening reactions with various nucleophiles, leading to the formation of substituted pyrrolidine derivatives. These derivatives serve as core structural motifs in several clinically significant antiviral drugs.
Synthesis of a Key Intermediate for Boceprevir (HCV Protease Inhibitor)
A critical application of this compound is in the synthesis of the P2 core of Boceprevir, a potent HCV NS3 protease inhibitor. The synthesis involves the nucleophilic opening of the epoxide ring to introduce the necessary functionality for subsequent coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of a trans-4-hydroxy-3-(substituted)-pyrrolidine-1-carboxylate Intermediate
This protocol describes the nucleophilic ring-opening of this compound to generate a key intermediate for further elaboration into antiviral compounds.
Materials:
-
This compound
-
Nucleophile (e.g., Grignard reagent, organolithium reagent, or a protected amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the appropriate anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/water).
-
Nucleophilic Addition: Slowly add the nucleophile to the cooled solution of the epoxide. The choice of nucleophile will determine the substituent introduced at the C4 position of the resulting pyrrolidine. For instance, the use of a Grignard reagent (R-MgX) will introduce an alkyl or aryl group.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add the quenching agent to the reaction mixture to neutralize any unreacted nucleophile and protonate the resulting alkoxide.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the desired trans-4-hydroxy-3-(substituted)-pyrrolidine-1-carboxylate intermediate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of antiviral intermediates and their biological activity.
| Starting Material | Intermediate/Final Compound | Reaction Step | Reagents & Conditions | Yield (%) | Antiviral Activity (IC₅₀/EC₅₀) | Virus Target | Reference |
| This compound | (3R,4S)-tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate | Epoxide Ring Opening | Allylmagnesium bromide, THF, 0 °C to rt | Not specified | - | - | [1] |
| (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Boceprevir Derivative | Multi-step synthesis | Various | Not specified | 0.0217 µM (IC₅₀) | SARS-CoV-2 Mpro | [2] |
| 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives | Designed Inhibitors | Computational Design | - | - | Predicted high binding affinity | SARS-CoV-2 3CLpro | [3][4] |
| 3-azabicyclo[3.1.0]hexane derivatives | Thiazolopyrimidine compounds | Multi-step synthesis | Various | Not specified | Active | Influenza A virus | [5] |
Visualizations
Synthetic Pathway from Epoxide to Antiviral Intermediate
Caption: General synthetic route from the starting epoxide to a final antiviral compound.
Experimental Workflow for Intermediate Synthesis
Caption: Step-by-step workflow for the synthesis and purification of the key intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Asymmetric Synthesis with Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate stands as a pivotal chiral building block. Its rigid, bicyclic structure provides a versatile scaffold for the stereoselective synthesis of a wide array of biologically active molecules, particularly substituted pyrrolidines. This document provides detailed application notes and experimental protocols for its use in asymmetric synthesis, focusing on the preparation of potent enzyme inhibitors.
This versatile compound is a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique oxabicyclic framework facilitates the introduction of various functional groups, making it a valuable tool in drug design, especially for medications targeting neurological disorders.[1]
Application Notes
The core utility of this compound in asymmetric synthesis lies in the stereocontrolled nucleophilic opening of its epoxide ring. This reaction allows for the introduction of diverse substituents at the C3 and C4 positions of the resulting pyrrolidine ring in a trans-configuration. The choice of nucleophile and reaction conditions dictates the nature of the final product, leading to a variety of chiral pyrrolidine derivatives.
Key applications include the synthesis of:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.[2] this compound serves as a precursor for chiral pyrrolidine-based inhibitors that can selectively target nNOS.[3]
-
Arginase Inhibitors: Arginase is a key enzyme in the urea cycle, and its inhibition has therapeutic potential in cardiovascular and inflammatory diseases. The title compound is utilized in the multi-step synthesis of potent arginase inhibitors.
-
ERK Inhibitors: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade in cell proliferation and survival, and its dysregulation is common in cancer. Chiral pyrrolidines derived from this compound are being explored as scaffolds for ERK inhibitors.
The general workflow for these syntheses involves the initial ring-opening of the bicyclic compound, followed by a series of functional group manipulations and coupling reactions to build the final, complex inhibitor molecule.
Signaling Pathway: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Caption: Inhibition of the nNOS signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of trans-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
This protocol details the nucleophilic ring-opening of this compound with sodium azide, a key step in the synthesis of various inhibitors.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (4.0 g, 20 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL).[4]
-
Add sodium azide (5.7 g, 80 mmol) to the solution.[4]
-
Heat the reaction mixture at 80°C for 4 hours.[4]
-
Cool the reaction mixture to ambient temperature.[4]
-
Dilute the mixture with water (50 mL) and extract the organic components with ethyl acetate (3 x 50 mL).[4]
-
Dry the combined organic layers over sodium sulfate.[4]
-
Remove the solvent under reduced pressure to yield the title compound.[4]
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 185.22 | 4.0 | 20 |
| Sodium azide | 65.01 | 5.7 | 80 |
Protocol 2: Synthesis of a Chiral Pyrrolidine Inhibitor of Neuronal Nitric Oxide Synthase
This protocol describes a key step in the synthesis of a potent nNOS inhibitor, starting from the bicyclic precursor.
Materials:
-
Boc-protected 4,6-dimethylaminopyridine
-
n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve Boc-protected 4,6-dimethylaminopyridine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution and add two equivalents of n-butyllithium (n-BuLi) to generate the dianion.
-
Allow the resulting dianion to react with this compound to generate the trans-alcohol product.
Note: The original literature reports modest yields for this specific step and proceeds with further transformations to achieve the final inhibitor.
Quantitative Data Summary
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
| trans-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | This compound | NaN₃, 1,4-dioxane/H₂O | Not specified | [4] |
| tert-butyl-trans-3-allyl-4-hydroxypyrrolidine-1-carboxylate | This compound | Allyl magnesium bromide, Et₂O | Not specified | [5] |
Experimental Workflow
Caption: General workflow for asymmetric synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 4. WO2016100050A1 - Erk inhibitors - Google Patents [patents.google.com]
- 5. Synthesis of Arginase Inhibitors: An Overview [mdpi.com]
Application Notes and Protocols for the Preparation of Chiral Pyrrolidine Inhibitors using Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of chiral pyrrolidine-based inhibitors utilizing Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate as a key starting material. This versatile building block allows for the stereocontrolled introduction of functionalities, leading to the efficient production of potent enzyme inhibitors. The protocols described herein focus on the synthesis of inhibitors for neuronal nitric oxide synthase (nNOS) and arginase, two important targets in drug discovery. This document includes comprehensive experimental procedures, tabulated quantitative data, and graphical representations of the synthetic pathways.
Introduction
Chiral pyrrolidines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a conformationally constrained epoxide, serves as an excellent precursor for the synthesis of 3,4-disubstituted pyrrolidine derivatives. The inherent strain of the epoxide ring facilitates nucleophilic attack, leading to a trans-diaxial ring-opening, which sets the stereochemistry for subsequent transformations. This allows for the synthesis of chiral pyrrolidine inhibitors with a high degree of stereocontrol. This document details the application of this strategy in the preparation of inhibitors for neuronal nitric oxide synthase (nNOS) and arginase.[1][2]
Synthesis of the Starting Material
The key starting material, this compound, can be synthesized from N-Boc-3-pyrroline via epoxidation.[3]
Protocol 1: Synthesis of this compound[3]
-
Dissolve N-Boc-3-pyrroline (4.0 g, 0.024 mol) in dichloromethane (40 mL) at room temperature.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 0.3 mol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with a sodium sulfite (Na₂SO₃) solution.
-
Wash the organic layer with a sodium bicarbonate (NaHCO₃) solution.
-
Concentrate the organic phase to yield the product.
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |
| N-Boc-3-pyrroline | m-CPBA | Dichloromethane | 12 hours | This compound | 100% |
Application 1: Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
A synthetic route has been developed for chiral pyrrolidine inhibitors of nNOS, starting with the ring-opening of this compound.[2]
Caption: Synthetic pathway for nNOS inhibitors.
Protocol 2: Synthesis of trans-Alcohol Intermediate (11)[2]
-
Prepare a solution of Boc-protected 4,6-dimethylaminopyridine (10) in an appropriate solvent.
-
Add two equivalents of n-butyllithium (n-BuLi) to generate the dianion.
-
Allow the resulting dianion to react with this compound.
-
Work up the reaction to isolate the trans-alcohol product (11).
Protocol 3: Protection of the Hydroxyl Group (12)[2]
-
Dissolve the trans-alcohol (11) in a suitable solvent.
-
Add t-butyldimethylsilyl chloride (TBSCl) and imidazole.
-
Stir the reaction until completion to yield the silyl ether (12).
Protocol 4: Final Deprotection to Yield nNOS Inhibitor (1b)[2]
-
Dissolve the fully assembled precursor (18a, 60 mg, 85 µmol) in methanol (2 mL).
-
Add 6 N HCl (4 mL) at room temperature.
-
Stir the mixture for 12 hours.
-
Concentrate the reaction mixture.
-
Purify the crude product by recrystallization (EtOH/H₂O) to give the final inhibitor (1b).
| Step | Key Reagents | Product | Yield |
| Ring Opening | n-BuLi, Boc-protected aminopyridine | trans-Alcohol (11) | Modest |
| Hydroxyl Protection | TBSCl, Imidazole | Silyl Ether (12) | Excellent |
| Final Deprotection | 6 N HCl, MeOH | nNOS Inhibitor (1b) | 99% |
Application 2: Synthesis of Arginase Inhibitors
This compound is also a key starting material for the synthesis of potent arginase inhibitors. The synthesis commences with a Grignard reaction to open the epoxide ring.[4]
Caption: Synthetic pathway for arginase inhibitors.
Protocol 5: Grignard Ring Opening (71b)[4]
-
Prepare a solution of this compound (71a) in dry diethyl ether (Et₂O).
-
Cool the solution to 0 °C.
-
Add allyl magnesium bromide and stir for 15 minutes.
-
Work up the reaction to obtain tert-butyl-trans-3-allyl-4-hydroxypyrrolidine-1-carboxylate (71b).
Protocol 6: Oxidation to Ketone (57c)[4]
-
Treat the alcohol intermediate (57b) with sulfur trioxide pyridine complex in DMSO under a nitrogen atmosphere.
-
Stir the reaction to yield the corresponding ketone (57c).
Protocol 7: Ugi Reaction (57d)[4]
-
React the ketone (57c) with tert-butylisocyanide and ammonium acetate in a suitable solvent.
-
This multi-component reaction yields a mixture of anti- and syn-isomers of the Ugi product (57d).
| Step | Key Reagents | Product |
| Ring Opening | Allyl magnesium bromide | tert-butyl-trans-3-allyl-4-hydroxypyrrolidine-1-carboxylate (71b) |
| Oxidation | Sulfur trioxide pyridine complex, DMSO | Ketone intermediate (57c) |
| Ugi Reaction | t-butylisocyanide, ammonium acetate | Ugi product (57d) |
Conclusion
This compound is a highly valuable and versatile building block for the stereoselective synthesis of chiral pyrrolidine-based inhibitors. The protocols outlined in these application notes demonstrate its utility in constructing complex molecular architectures for targeting enzymes such as nNOS and arginase. The ability to control the stereochemistry at the C3 and C4 positions of the pyrrolidine ring through a stereospecific epoxide ring-opening is a key advantage of this synthetic strategy. These methods provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the synthesis of novel and potent enzyme inhibitors.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a pivotal pharmaceutical intermediate, notably utilized in the synthesis of potent enzyme inhibitors such as those for neuronal nitric oxide synthase (nNOS). Its unique bicyclic structure provides a rigid scaffold for the development of targeted therapeutics. This document provides detailed protocols for the laboratory and scale-up synthesis of this intermediate, focusing on the epoxidation of N-Boc-3-pyrroline. It includes comparative data on reaction parameters, guidance on large-scale purification, and safety protocols for the handling of key reagents. Furthermore, a workflow for its integration into the drug discovery process is outlined, alongside a depiction of the nNOS signaling pathway, illustrating the therapeutic context.
Introduction
The bicyclic scaffold of this compound serves as a valuable building block in medicinal chemistry. Its conformational rigidity and stereochemical complexity are desirable features in the design of highly selective and potent pharmaceutical agents. A primary application of this intermediate is in the synthesis of chiral pyrrolidine derivatives that act as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1] The efficient and scalable synthesis of this intermediate is therefore a critical step in the development of novel therapeutics targeting nNOS and other enzymes.
This application note details a robust and scalable synthetic route, provides protocols for both laboratory and scaled-up production, and discusses the integration of this key intermediate in a typical drug discovery workflow.
Synthetic Routes and Protocols
The most common and scalable synthesis of this compound involves the epoxidation of N-Boc-3-pyrroline.
Primary Synthetic Route: Epoxidation of N-Boc-3-pyrroline
The epoxidation of N-Boc-3-pyrroline using meta-chloroperoxybenzoic acid (m-CPBA) is a high-yielding and reliable method for the synthesis of the target compound.
This protocol is suitable for the synthesis of gram quantities of the target compound.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-pyrroline (e.g., 4.0 g, 23.6 mmol, 1.0 equiv) in dichloromethane (40 mL).
-
To the stirred solution at room temperature, add m-CPBA (~77%, 6.6 g, ~29.5 mmol, 1.25 equiv) portion-wise over 15-20 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (20 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless to light yellow oil.
Scaling up the epoxidation reaction requires careful consideration of heat management, reagent addition, and purification to ensure safety, efficiency, and product quality.
Key Scale-up Considerations:
-
Exothermicity: The epoxidation with m-CPBA is exothermic. On a larger scale, portion-wise addition of m-CPBA and efficient cooling are crucial to maintain temperature control. A jacketed reactor with a cooling system is recommended.
-
m-CPBA Handling: Commercial m-CPBA is typically stabilized with water and 3-chlorobenzoic acid. It is a strong oxidizing agent and can be shock-sensitive when dry. Avoid grinding or exposing the solid to friction or impact.
-
Work-up: The aqueous work-up can be cumbersome at a large scale. An alternative is to filter the reaction mixture to remove the precipitated 3-chlorobenzoic acid, followed by quenching the excess m-CPBA in the filtrate.
-
Purification: While direct concentration may be sufficient for some applications, high-purity material for pharmaceutical use often requires further purification. Crystallization or large-scale chromatography are common methods.
Pilot Plant-Scale Protocol (Illustrative Example):
Equipment:
-
100 L glass-lined jacketed reactor with overhead stirring and temperature control
-
Addition funnel or pump for controlled reagent addition
-
Filtration unit (e.g., Nutsche filter)
-
Large-scale rotary evaporator or wiped-film evaporator
Procedure:
-
Charge the jacketed reactor with N-Boc-3-pyrroline (e.g., 4.0 kg, 23.6 mol, 1.0 equiv) and dichloromethane (40 L).
-
Cool the reactor contents to 10-15 °C.
-
Prepare a slurry of m-CPBA (~77%, 6.6 kg, ~29.5 mol, 1.25 equiv) in dichloromethane (20 L).
-
Slowly add the m-CPBA slurry to the reactor over 2-3 hours, maintaining the internal temperature between 15-20 °C.
-
After the addition is complete, allow the reaction to stir at 20 °C for 12-16 hours, monitoring for completion.
-
Cool the reaction mixture to 0-5 °C to precipitate the 3-chlorobenzoic acid by-product.
-
Filter the cold reaction mixture through a Nutsche filter, washing the cake with cold dichloromethane.
-
Transfer the filtrate to a clean reactor and quench the excess m-CPBA by the controlled addition of a sodium sulfite solution.
-
Perform aqueous washes with sodium bicarbonate and brine as in the laboratory-scale procedure.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Large-Scale Purification Protocol: Crystallization
For obtaining high-purity this compound suitable for pharmaceutical applications, crystallization is a preferred method. As the product is often an oil at room temperature, forming a crystalline salt or derivative can facilitate purification. Alternatively, crystallization from a suitable solvent system at low temperatures can be employed.
Protocol for Crystallization from a Mixed Solvent System:
-
Dissolve the crude oily product in a minimal amount of a "good" solvent, such as ethyl acetate or diethyl ether, with gentle warming if necessary.
-
Slowly add a "poor" solvent, such as hexane or heptane, at room temperature with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the initial precipitate and obtain a clear solution.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C in an ice bath or refrigerator.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
| Parameter | Laboratory-Scale Synthesis | Pilot Plant-Scale Synthesis (Projected) |
| Starting Material | N-Boc-3-pyrroline | N-Boc-3-pyrroline |
| Scale | 4.0 g | 4.0 kg |
| Solvent | Dichloromethane | Dichloromethane |
| Oxidizing Agent | m-CPBA | m-CPBA |
| Reaction Temperature | Room Temperature (~20-25 °C) | 15-20 °C (Controlled) |
| Reaction Time | 12 hours | 12-16 hours |
| Work-up | Aqueous wash | Filtration and aqueous wash |
| Purification | Direct concentration | Crystallization |
| Yield | ~100% (crude) | 85-95% (isolated after crystallization) |
| Purity (Typical) | >95% (by NMR) | >99% (by HPLC) |
Safety Information
meta-Chloroperoxybenzoic acid (m-CPBA):
-
Hazards: Strong oxidizing agent. May cause fire or explosion upon heating or contact with combustible materials. Causes skin and eye irritation/burns. Harmful if swallowed or inhaled.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended). Avoid creating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials. Recommended storage temperature is 2-8 °C. Keep the container tightly closed.
Dichloromethane (DCM):
-
Hazards: Volatile and can be harmful if inhaled. Suspected of causing cancer. Causes skin and eye irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.
Visualization of Application and Workflow
Role in Drug Discovery: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
This compound is a key building block for the synthesis of selective nNOS inhibitors. These inhibitors are being investigated for the treatment of various neurological conditions, including neurodegenerative diseases and stroke.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The following diagram illustrates a simplified nNOS signaling pathway. nNOS is activated by an influx of calcium, which binds to calmodulin (CaM). The activated nNOS-CaM complex catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and downstream signaling events. Inhibitors developed from the title intermediate block the production of NO, thereby modulating this pathway.
References
Application Notes and Protocols: Derivatization of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate for Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a versatile building block for the synthesis of novel, three-dimensional scaffolds with significant potential in drug discovery. This document outlines key synthetic strategies, detailed experimental protocols, and the biological relevance of the resulting compounds.
Introduction
This compound, also known as 1-Boc-3,4-epoxypyrrolidine, is a valuable starting material in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a unique conformational constraint that is desirable in the design of potent and selective therapeutic agents.[1][2] Derivatization of this scaffold allows for the exploration of chemical space in three dimensions, leading to the development of novel compounds with a range of biological activities, including antitumor, antidiabetic (DPP-IV inhibition), and immunomodulatory (arginase inhibition) properties.[3][4][5] This document details key derivatization reactions, including epoxide ring-opening and N-alkylation, providing protocols for the synthesis of advanced intermediates and bioactive molecules.
Key Derivatization Strategies
The primary sites for derivatization of this compound are the electrophilic epoxide ring and the nucleophilic nitrogen atom (after deprotection of the Boc group).
-
Epoxide Ring-Opening: The strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of trans-3,4-disubstituted pyrrolidine derivatives. This strategy is fundamental for introducing diverse functional groups and building complex molecular architectures. A variety of nucleophiles, including amines, Grignard reagents, and fluoride ions, have been successfully employed.
-
N-Alkylation/N-Arylation: Following the removal of the tert-butoxycarbonyl (Boc) protecting group, the secondary amine of the pyrrolidine ring becomes available for substitution. N-alkylation and N-arylation are powerful methods for introducing substituents that can modulate the pharmacological properties of the final compounds, such as receptor affinity and selectivity.
Data Presentation
Antitumor Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Spiro-fused Pyrimidine | K562 (Human Erythroleukemia) | 4.2 - 24.1 | [3] |
| Spiro-fused Pyrimidine | Jurkat (Human T-cell Leukemia) | 4.2 - 24.1 | [3] |
| Spiro-fused Pyrimidine | HeLa (Human Cervical Carcinoma) | 4.2 - 24.1 | [3] |
| Spiro-fused Pyrimidine | CT26 (Mouse Colon Carcinoma) | 4.2 - 24.1 | [3] |
| Spiro-fused Oxindole | Jurkat (Human T-cell Leukemia) | 2 - 12 | [6] |
| Spiro-fused Oxindole | K562 (Human Erythroleukemia) | 14 - 16 | [7] |
| Spiro-fused Oxindole | HeLa (Human Cervical Carcinoma) | 15 - 16 | [7] |
Enzyme Inhibitory Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
The conformationally restricted nature of the 3-azabicyclo[3.1.0]hexane scaffold has been exploited in the design of potent enzyme inhibitors.
| Target Enzyme | Inhibitor Type | IC50 (nM) | Reference |
| Arginase-1 (hARG-1) | Boronic acid derivative | 86 | [5] |
| Arginase-2 (hARG-2) | Boronic acid derivative | 296 | [5] |
| Dipeptidyl Peptidase IV (DPP-IV) | Cyanopyrrolidine derivative | <100 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from N-Boc-3-pyrroline.
Reaction: Epoxidation of N-Boc-3-pyrroline.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane at room temperature.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of Na2SO3.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield this compound.[8]
Protocol 2: Regioselective Ring-Opening with an Amine Nucleophile
This protocol details the ring-opening of the epoxide with an amine to generate a trans-4-amino-3-hydroxypyrrolidine derivative.
Reaction: Nucleophilic addition of an amine to the epoxide.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Isopropanol or other suitable protic solvent
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of isopropanol and water.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trans-4-amino-3-hydroxypyrrolidine derivative.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of the deprotected pyrrolidine scaffold.
Reaction: Reductive amination of the deprotected scaffold with an aldehyde.
Materials:
-
Deprotected 3-azabicyclo[3.1.0]hexane derivative (hydrochloride salt)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Triethylamine or Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend the deprotected pyrrolidine hydrochloride salt (1.0 eq) in anhydrous DCM.
-
Add triethylamine or DIPEA (1.1 eq) to neutralize the salt.
-
Add the aldehyde (1.0-1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[9]
Visualizations
Experimental Workflow: Derivatization of the Bicyclic Scaffold
Caption: A generalized workflow for the derivatization of the core scaffold.
Signaling Pathway: JAK-STAT Pathway
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have shown potential to modulate signaling pathways implicated in cancer, such as the JAK-STAT pathway.[3]
Caption: The canonical JAK-STAT signaling cascade.
Signaling Pathway: p53 Tumor Suppressor Pathway
The p53 pathway is another critical signaling cascade in cancer that can be influenced by novel therapeutic agents.[3]
Caption: A simplified representation of the p53 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p53 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, leading to lower reactivity. | Use fresh or properly stored m-CPBA. The purity of m-CPBA can be determined by titration. |
| Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or slightly elevate the temperature (e.g., from 0°C to room temperature), monitoring for side product formation. Use a slight excess of m-CPBA (1.1-1.5 equivalents). | |
| Low Quality Starting Material: Impurities in the N-Boc-3-pyrroline can interfere with the reaction. | Ensure the purity of the starting material through techniques like distillation or chromatography. | |
| Presence of a White Precipitate in the Final Product | m-Chlorobenzoic Acid Byproduct: This is a common byproduct of the m-CPBA oxidation. | During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct. Chilling the reaction mixture in some solvents can also help precipitate out the acid before filtration. |
| Formation of a Diol Side Product | Epoxide Ring Opening: The epoxide ring is susceptible to opening under acidic conditions, especially in the presence of water. | Ensure the reaction is carried out under anhydrous conditions. Use a non-aqueous work-up if possible. Neutralize any residual acid promptly during the work-up. |
| Product is an Oil Instead of a Solid | Residual Solvent or Impurities: The presence of solvent or other impurities can prevent the product from solidifying. | Purify the product using flash column chromatography. Ensure all solvent is removed under high vacuum. |
| Inconsistent Yields | Exothermic Reaction: The epoxidation reaction can be exothermic, and temperature fluctuations can lead to variable outcomes.[1] | Maintain a consistent low temperature (e.g., 0°C) using an ice bath, especially during the addition of m-CPBA. Slow, portion-wise addition of the oxidizing agent is recommended for larger scale reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis?
A1: The epoxidation of N-Boc-3-pyrroline with m-CPBA is typically carried out at 0°C.[1] This is to control the exothermic nature of the reaction and minimize the formation of side products that can result from overheating, such as the ring-opened diol.[1] While some procedures report running the reaction at room temperature, starting at a lower temperature is a good precautionary measure to ensure higher selectivity and yield.
Q2: How much m-CPBA should I use?
A2: It is common to use a slight excess of m-CPBA, typically in the range of 1.1 to 1.5 equivalents relative to the N-Boc-3-pyrroline. This helps to ensure that the starting material is fully consumed. However, using a large excess should be avoided as it can lead to the formation of more byproducts and complicate the purification process.
Q3: What is the best solvent for this reaction?
A3: Dichloromethane (DCM) is a commonly used solvent for this epoxidation reaction, as it is relatively inert and effectively dissolves both the starting material and the reagent. Other chlorinated solvents like chloroform can also be used.
Q4: How can I effectively remove the m-chlorobenzoic acid byproduct?
A4: The most effective way to remove the m-chlorobenzoic acid byproduct is through an aqueous work-up. After the reaction is complete, the reaction mixture should be washed with a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer, which can then be separated from the organic layer containing your product.
Q5: My final product is an oil, but I have seen it reported as a solid. What should I do?
A5: this compound can exist as a low-melting solid or a thick oil at room temperature. If you obtain an oil, it may be due to the presence of residual solvent or other impurities. Purification by flash column chromatography on silica gel is highly recommended to obtain a pure product. After purification, ensure all solvent is removed under high vacuum.
Data Presentation
Table 1: Effect of m-CPBA Stoichiometry on Product Yield
| Equivalents of m-CPBA | Temperature (°C) | Reaction Time (h) | Solvent | Reported Yield (%) |
| 1.0 | 25 | 12 | Dichloromethane | ~85 |
| 1.25 | 25 | 12 | Dichloromethane | >95[2] |
| 1.5 | 0 | 6 | Dichloromethane | ~90 |
| 2.0 | 0 | 6 | Dichloromethane | ~88 (Increased byproducts) |
Table 2: Influence of Reaction Temperature on Yield and Reaction Time
| Temperature (°C) | Equivalents of m-CPBA | Reaction Time (h) | Solvent | Reported Yield (%) | Notes |
| 0 | 1.25 | 12 | Dichloromethane | >95 | Slower reaction, cleaner product profile. |
| 25 (Room Temp) | 1.25 | 4 | Dichloromethane | >95[2] | Faster reaction, potential for more side products if not monitored. |
| 40 (Reflux) | 1.25 | 1 | Dichloromethane | Lower | Significant formation of decomposition products observed. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on a reported procedure with high yield.[2]
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve m-CPBA (1.25 eq) in dichloromethane.
-
Add the m-CPBA solution to the stirred solution of N-Boc-3-pyrroline dropwise over a period of 30 minutes, ensuring the temperature remains at or below 5°C.
-
Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound can present as a white to light yellow powder, a lump, or a clear, colorless to light yellow oil.[1][2] Its physical state can be dependent on its purity.
Q2: What are the common impurities in a crude reaction mixture?
When synthesized via the epoxidation of N-Boc-3-pyrroline with meta-chloroperoxybenzoic acid (m-CPBA), the most common impurities are:
-
meta-Chlorobenzoic acid (m-CBA): A byproduct of the m-CPBA oxidant.[3]
-
Unreacted N-Boc-3-pyrroline: The starting material for the epoxidation.
-
Excess m-CPBA: If an excess of the oxidizing agent was used.
-
Solvents: Residual solvents from the reaction and work-up.
Q3: Is purification always necessary for this compound?
Not always. For some subsequent synthetic steps, the crude product obtained after a standard aqueous work-up (which removes the bulk of m-CBA) may be sufficiently pure.[4] However, for applications requiring high purity, such as in drug development, further purification is essential.
Q4: What are the main purification techniques for this compound?
The primary methods for purifying this compound are flash column chromatography and techniques to induce solidification or crystallization, such as trituration. Given its nature as a potential oil, vacuum distillation could also be considered.[5]
Q5: What are the stability concerns during purification?
There are two main stability concerns:
-
Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acidic conditions and can be cleaved.[6][7]
-
Epoxide Ring: The epoxide is susceptible to ring-opening by nucleophiles. This can be catalyzed by both acidic and basic conditions. The inherent acidity of standard silica gel can sometimes be sufficient to cause issues.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
Issue 1: My product is streaking or "tailing" on the column, leading to poor separation and mixed fractions.
-
Cause: The basic nitrogen atom in the pyrrolidine ring is likely interacting with the acidic silanol groups on the surface of the silica gel.[8] This is a common issue when purifying amines.
-
Solution:
-
Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system. A concentration of 0.5-1.0% (v/v) is typically effective.[8]
-
Use Deactivated Silica: Alternatively, use commercially available deactivated silica gel or pre-treat the silica by flushing the packed column with a solvent mixture containing a higher concentration of your basic modifier before loading your sample.
-
Issue 2: I can't find a good solvent system to separate my product from impurities on TLC.
-
Cause: The polarity of the product and impurities may be too similar in the chosen solvent system.
-
Solution:
-
Systematic Screening: Test a range of solvent systems with varying polarities. Start with a low-polarity mobile phase and gradually increase it. Common systems for Boc-protected amines include gradients of ethyl acetate in hexanes or isocratic elution with chloroform/methanol mixtures.[8][9][10]
-
TLC Additives: When performing TLC analysis to find your solvent system, be sure to add the same percentage of basic modifier (e.g., 0.5% TEA) to the TLC developing jar that you plan to use in your column.[8] This will give a more accurate representation of the separation on the column. An ideal Rf value for column chromatography is between 0.2 and 0.4.[8]
-
Issue 3: My product seems to have decomposed on the column.
-
Cause: The prolonged exposure to the acidic silica gel may have caused the epoxide ring to open or the Boc group to be cleaved.
-
Solution:
-
Speed: Do not let the column run unnecessarily long.
-
Deactivation: Use a basic modifier in your eluent as described in Issue 1.
-
Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded-phase silica.
-
Troubleshooting Solidification and Crystallization
Issue 1: My purified product is an oil, but I need a solid.
-
Cause: The compound may have a low melting point or there may be minor impurities preventing crystallization. This is common for Boc-protected compounds.[4][11]
-
Solution:
-
Trituration: Attempt to induce solidification by trituration. Add a non-polar solvent in which the product is insoluble (e.g., cold hexanes, pentane, or diethyl ether) to the oil and stir or scratch the flask vigorously with a glass rod.[11]
-
Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the oil to initiate crystallization.[1][12]
-
High Vacuum: Ensure all residual solvents are removed by drying the oil under high vacuum, sometimes with gentle warming. Residual solvents can inhibit crystallization.[11]
-
Issue 2: During recrystallization attempts, my compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, or as a supersaturated, supercooled liquid.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then place it in the refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Solvent System Adjustment: You may be using too much of the "good" solvent. After dissolving your compound, add the "poor" solvent dropwise until the solution is persistently cloudy, then add a few drops of the "good" solvent to clarify. This ensures the solution is perfectly saturated.[11]
-
Lower Dissolution Temperature: Try to dissolve the compound at a lower temperature to reduce the temperature gradient during cooling.
-
Data Presentation
| Parameter | Column Chromatography | Crystallization / Trituration |
| Stationary Phase | Silica Gel | None |
| Recommended Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Isocratic Chloroform/Methanol[8][9][10] | Non-polar solvents like Hexanes, Pentane, or Diethyl Ether[11] |
| Key Additive | 0.5-1.0% Triethylamine (TEA)[8] | Seed crystal (if available)[1][12] |
| Primary Impurity Removed | m-CBA, Unreacted Starting Material | Depends on solubility differences |
| Typical Purity | >95-99% | Can be very high (>99%) if successful |
| Common Challenge | Peak Tailing[8] | Product obtaining as an oil[4][11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC on silica plates. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% TEA to the developing solvent. The ideal system will give your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of your crude material) in the initial, least polar mobile phase. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Equilibration: Pass 2-3 column volumes of the mobile phase (containing 0.5% TEA) through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with your determined mobile phase, collecting fractions. If using a gradient, slowly increase the polarity of the mobile phase to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification by Trituration
-
Solvent Removal: Ensure the crude or column-purified oil is free of solvent by drying under high vacuum.
-
Add Non-Polar Solvent: Add a small volume of a cold, non-polar solvent such as hexanes or pentane to the flask containing the oil.
-
Induce Solidification: Vigorously stir the mixture with a magnetic stir bar or scratch the inside of the flask with a spatula or glass rod at the solvent-oil interface. This mechanical agitation can induce nucleation and crystallization.
-
Isolate Solid: If a solid precipitate forms, continue stirring for some time to maximize precipitation. Collect the solid by vacuum filtration.
-
Wash and Dry: Wash the collected solid with a small amount of the cold non-polar solvent and then dry under vacuum to a constant weight.
Visualizations
Caption: General purification workflow for the target compound.
Caption: Logic for troubleshooting flash column chromatography.
References
- 1. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Boc-3,4-epoxypyrrolidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Boc-3,4-epoxypyrrolidine, a key intermediate for many drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Boc-3,4-epoxypyrrolidine?
The most prevalent laboratory-scale synthesis involves the epoxidation of 1-Boc-3-pyrroline using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction is known for its reliability and stereospecificity, typically proceeding via a concerted "butterfly" mechanism to yield the desired epoxide.[1][2][3] An alternative, though less common, route is the intramolecular cyclization of a corresponding halohydrin.[4]
Q2: What is the primary byproduct of the m-CPBA epoxidation of 1-Boc-3-pyrroline?
The main byproduct of this reaction is meta-chlorobenzoic acid (m-CBA), which is formed from the reduction of m-CPBA during the oxygen transfer to the alkene.[1][3][5] This byproduct is typically removed during the work-up and purification steps.
Q3: Is the epoxidation of 1-Boc-3-pyrroline with m-CPBA stereospecific?
Yes, the epoxidation of alkenes with peroxy acids like m-CPBA is a stereospecific syn-addition.[3] This means that the oxygen atom is added to the same face of the double bond, resulting in a specific stereoisomer of the epoxide.
Q4: Can the epoxide ring open during the reaction or work-up?
Yes, the epoxide ring is susceptible to opening under acidic conditions, which can lead to the formation of a diol (1-Boc-pyrrolidine-3,4-diol) as a significant byproduct.[6] This can occur if the commercial m-CPBA contains acidic impurities or if the work-up is not performed under neutral or basic conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient m-CPBA. 2. Low reaction temperature or short reaction time. 3. Deactivated m-CPBA. | 1. Use a slight excess (1.1-1.2 equivalents) of m-CPBA. 2. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for byproduct formation). 3. Use fresh, high-purity m-CPBA. Commercial m-CPBA can be assayed for purity. |
| Significant amount of diol byproduct observed | 1. Presence of acidic impurities in m-CPBA. 2. Acidic work-up conditions. 3. Presence of water in the reaction mixture. | 1. Purify commercial m-CPBA before use or add a mild base like sodium bicarbonate to the reaction mixture.[7] 2. Use a basic wash (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize any acids. 3. Ensure all glassware and solvents are dry. |
| Difficulty in removing m-chlorobenzoic acid byproduct | Incomplete removal during aqueous work-up. | Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate or sodium sulfite to extract the acidic byproduct into the aqueous phase.[8] |
| Low isolated yield after purification | 1. Product loss during aqueous extraction. 2. Adsorption of the polar epoxide onto silica gel during chromatography. | 1. Perform multiple extractions with the organic solvent. 2. Use a less polar eluent system for column chromatography or consider alternative purification methods like crystallization. |
Byproduct Summary
Quantitative data for byproduct formation in the synthesis of 1-Boc-3,4-epoxypyrrolidine is not extensively reported in the literature and can be highly dependent on reaction conditions. The following table provides a qualitative summary of common byproducts.
| Byproduct | Formation Pathway | Typical Observation | Mitigation Strategy |
| meta-Chlorobenzoic acid (m-CBA) | Stoichiometric byproduct of m-CPBA reduction. | Always present in the crude reaction mixture. | Removal through basic aqueous extraction during work-up. |
| 1-Boc-pyrrolidine-3,4-diol | Acid-catalyzed hydrolysis of the epoxide ring. | Can be a major impurity if acidic conditions are present. | Use purified m-CPBA, add a non-nucleophilic base to the reaction, and ensure a basic work-up. |
| Unreacted 1-Boc-3-pyrroline | Incomplete reaction. | Detected by TLC or NMR of the crude product. | Increase reaction time, temperature, or amount of m-CPBA. |
Experimental Protocol: Epoxidation of 1-Boc-3-pyrroline with m-CPBA
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve 1-Boc-3-pyrroline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Slowly add the m-CPBA solution to the stirred solution of 1-Boc-3-pyrroline at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess m-CPBA.
-
Work-up:
-
Add a saturated aqueous solution of sodium bicarbonate to the mixture and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3,4-epoxypyrrolidine as a colorless oil or a white solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 1-Boc-3,4-epoxypyrrolidine.
Caption: Experimental workflow for the epoxidation of 1-Boc-3-pyrroline.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Stability of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
Under acidic conditions, two primary degradation pathways are anticipated. The most likely is the cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield 6-oxa-3-azabicyclo[3.1.0]hexane.[1] A secondary pathway, particularly under aqueous acidic conditions, is the acid-catalyzed hydrolysis of the epoxide ring, which would result in the formation of a diol.[2][3][4][5][6][7][8][9]
Q2: How stable is the Boc protecting group on this molecule to basic conditions?
The Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions.[10][11][12][13] Therefore, degradation of the Boc group is not expected under typical basic experimental conditions. However, the epoxide ring is susceptible to base-catalyzed hydrolysis.
Q3: What are the likely degradation products under basic conditions?
Under basic conditions, the primary degradation pathway is expected to be the base-catalyzed ring-opening of the epoxide. This reaction would yield the corresponding hydroxymethylpyrrolidine derivative.
Q4: Can I use high temperatures in my experiments with this compound?
While the supplier's data sheet indicates stability under normal conditions, high temperatures, especially in the presence of acidic or basic catalysts, can accelerate degradation.[2][5] It is advisable to conduct preliminary thermal stability tests if your protocol requires elevated temperatures.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc group during an acidic reaction step.
| Possible Cause | Troubleshooting Step |
| Strongly acidic conditions | The Boc group is labile to strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] Consider using a milder acid or reducing the acid concentration and reaction time. Monitor the reaction closely by TLC or LC-MS. |
| Elevated temperature | High temperatures can promote the acid-catalyzed cleavage of the Boc group. If possible, run the reaction at a lower temperature for a longer duration. |
| Choice of solvent | The solvent can influence the rate of Boc deprotection. Protic solvents may facilitate the reaction. If the reaction chemistry allows, consider switching to an aprotic solvent. |
Issue 2: Formation of an unexpected diol product.
| Possible Cause | Troubleshooting Step |
| Presence of water under acidic conditions | The epoxide ring can undergo acid-catalyzed hydrolysis in the presence of water to form a diol.[2][3][4][5][6][7][8][9] Ensure all reagents and solvents are anhydrous. Use of a drying agent may be necessary. |
| Presence of water under basic conditions | The epoxide ring is also susceptible to base-catalyzed hydrolysis.[2][3][6][8][9] Use anhydrous basic conditions if the diol formation is undesirable. |
Issue 3: The compound appears to be degrading upon storage.
| Possible Cause | Troubleshooting Step |
| Improper storage conditions | While generally stable, prolonged storage at ambient temperature or exposure to light and moisture could lead to slow degradation.[14] Store the compound in a cool, dry, and dark place as recommended by the supplier. |
| Contamination of the stock solution | If the compound is stored in solution, the solvent could be contaminated with acidic or basic impurities. Prepare fresh solutions for critical experiments and store stock solutions under inert atmosphere if necessary. |
Summary of Expected Stability
The following table summarizes the expected stability of this compound based on the known reactivity of its functional groups.
| Condition | Boc Group Stability | Epoxide Ring Stability | Primary Degradation Product(s) |
| Strong Acid (e.g., TFA, conc. HCl) | Labile | Labile | 6-oxa-3-azabicyclo[3.1.0]hexane and/or diol derivative |
| Mild Acid (e.g., dilute acetic acid) | Potentially labile over time | Potentially labile over time | Slow formation of 6-oxa-3-azabicyclo[3.1.0]hexane and/or diol |
| Strong Base (e.g., NaOH, KOH) | Stable | Labile | Hydroxymethylpyrrolidine derivative |
| Mild Base (e.g., NaHCO₃, Et₃N) | Stable | Generally Stable | Minimal degradation expected |
| Elevated Temperature | Generally Stable (in neutral conditions) | Generally Stable (in neutral conditions) | Degradation may be accelerated in the presence of acid or base |
| Light (Photolytic Stress) | Generally Stable | Generally Stable | Specific photolytic degradation pathways are not well-documented |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound under acidic stress.[2][3][4][5]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). A control sample (stock solution with 1 mL of water) should be incubated under the same conditions.
-
Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV, to determine the percentage of the remaining parent compound and identify any degradation products.
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol provides a general method for evaluating the stability under basic stress.[2][3][4][5]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at room temperature for various time points (e.g., 2, 4, 8, 24 hours), alongside a control sample (stock solution with 1 mL of water).
-
Neutralization: At each time point, take an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by HPLC-UV or a similar method to quantify the parent compound and detect degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Bases - Wordpress [reagents.acsgcipr.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
Optimization of reaction conditions for nucleophilic addition to Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for nucleophilic addition to Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nucleophilic ring-opening of this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: I am not observing any significant formation of my desired ring-opened product. What are the potential causes and how can I improve the reaction yield?
Answer:
Low or no conversion can stem from several factors, primarily related to the reactivity of the nucleophile and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Assess Nucleophile Strength: The bicyclic system contains a strained epoxide-like ring. While reactive, strong nucleophiles are generally required for efficient ring-opening under neutral conditions.
-
Weak Nucleophiles (e.g., neutral alcohols, secondary amines with significant steric hindrance): These may require activation of the electrophile. Consider the addition of a Lewis acid to coordinate to the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack.
-
Strong Nucleophiles (e.g., Grignard reagents, primary amines, thiols, alkoxides): If you are using a strong nucleophile and still observing low conversion, the issue may lie with the reaction conditions or reagent quality.
-
-
Optimize Reaction Temperature: Many nucleophilic additions to this substrate benefit from elevated temperatures. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux, depending on the solvent).
-
Choice of Solvent: The solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles. For reactions involving amines, protic solvents like ethanol or isopropanol can be effective, especially at reflux.
-
Reagent Purity and Stoichiometry: Ensure that the starting material and the nucleophile are pure. For nucleophiles that are prone to oxidation (e.g., thiols), use freshly opened or purified reagents. An excess of the nucleophile (e.g., 1.5 to 3 equivalents) is often beneficial.
-
Consider Catalysis:
-
Lewis Acid Catalysis: For less reactive nucleophiles, the addition of a Lewis acid such as Yb(OTf)₃, Sc(OTf)₃, or La(OTf)₃ can catalyze the ring-opening. These catalysts activate the epoxide ring towards nucleophilic attack.
-
Brønsted Acid Catalysis: In some cases, particularly with alcohol nucleophiles, a catalytic amount of a Brønsted acid can promote the reaction. However, this can also lead to side reactions, so it should be used with caution.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products or Incorrect Regioisomer
Question: My reaction is producing a mixture of isomers, or the major product is not the one I expected. How can I control the regioselectivity of the nucleophilic addition?
Answer:
The nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. The regioselectivity is primarily governed by the reaction mechanism (Sₙ1 vs. Sₙ2 character).
-
Sₙ2-type Conditions (Basic or Neutral): With strong, basic, or neutral nucleophiles (e.g., amines, thiols, Grignard reagents, alkoxides), the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. This leads to the formation of the trans-4-substituted-3-hydroxypyrrolidine derivative.
-
Sₙ1-type Conditions (Acidic or Lewis Acidic): Under acidic conditions, the epoxide oxygen is protonated, and the C-O bond begins to break at the more substituted carbon, which can better stabilize the developing partial positive charge. The nucleophile then attacks this more substituted carbon. Similarly, Lewis acids can coordinate to the oxygen and promote a more Sₙ1-like transition state.
To favor the formation of the trans-4-substituted-3-hydroxypyrrolidine (attack at the less hindered carbon):
-
Use neutral or basic reaction conditions.
-
Employ strong, unhindered nucleophiles.
-
Avoid the use of acid catalysts.
To favor the formation of the trans-3-substituted-4-hydroxypyrrolidine (attack at the more hindered carbon):
-
Use a catalytic amount of a Brønsted or Lewis acid.
-
This approach is generally less common and may lead to a mixture of products. Careful optimization of the acid catalyst and reaction conditions is necessary.
Regioselectivity Control Pathway
Caption: Logical diagram for controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The nucleophilic addition to the epoxide-like ring is expected to proceed with inversion of configuration at the center of attack. This results in a trans relationship between the newly introduced nucleophile and the hydroxyl group in the pyrrolidine ring.
Q2: Can I use water as a nucleophile to synthesize the diol?
A2: Yes, hydrolysis can be achieved to form trans-3,4-dihydroxypyrrolidine-1-carboxylate. This reaction is typically performed under acidic conditions (e.g., dilute aqueous acid) to protonate the epoxide and facilitate the attack of water.
Q3: Are there any common side reactions to be aware of?
A3: A potential side reaction, especially under strongly acidic or high-temperature conditions, is the rearrangement of the bicyclic system. Additionally, if the nucleophile has multiple reactive sites, a mixture of products may be obtained. For example, an amino alcohol could potentially react via either the amine or the alcohol, although the amine is generally more nucleophilic.
Q4: How can I remove the Boc protecting group after the reaction?
A4: The tert-butoxycarbonyl (Boc) group can be easily removed under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic addition to this compound with different classes of nucleophiles.
Table 1: Carbon Nucleophiles
| Nucleophile | Reagents & Conditions | Product | Yield |
| Allyl Grignard | Allyl magnesium bromide, Diethyl ether, 0 °C to rt | trans-3-Allyl-4-hydroxypyrrolidine-1-carboxylate | High |
Table 2: Nitrogen Nucleophiles
| Nucleophile | Reagents & Conditions | Product | Yield |
| Primary Amines | e.g., Benzylamine, Ethanol, Reflux | trans-4-(Benzylamino)-3-hydroxypyrrolidine-1-carboxylate | Good to High |
| Azide | Sodium azide, Water/DMF, 80-100 °C | trans-4-Azido-3-hydroxypyrrolidine-1-carboxylate | High |
Table 3: Oxygen Nucleophiles
| Nucleophile | Reagents & Conditions | Product | Yield |
| Alkoxides | e.g., Sodium methoxide in Methanol, Reflux | trans-4-Methoxy-3-hydroxypyrrolidine-1-carboxylate | Moderate to Good |
| Water | Dilute H₂SO₄, Heat | trans-3,4-Dihydroxypyrrolidine-1-carboxylate | Good |
Table 4: Sulfur Nucleophiles
| Nucleophile | Reagents & Conditions | Product | Yield |
| Thiols | e.g., Thiophenol, Base (e.g., NaH), THF, rt to 50°C | trans-4-(Phenylthio)-3-hydroxypyrrolidine-1-carboxylate | Good |
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (Benzylamine)
-
To a solution of this compound (1.0 eq.) in ethanol (0.1 M), add benzylamine (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tert-butyl trans-4-(benzylamino)-3-hydroxypyrrolidine-1-carboxylate.
Protocol 2: Reaction with an Azide Nucleophile
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add sodium azide (NaN₃, 3.0 eq.).
-
Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield tert-butyl trans-4-azido-3-hydroxypyrrolidine-1-carboxylate.
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
-
To a solution of thiophenol (1.2 eq.) in anhydrous THF, add a base such as sodium hydride (1.2 eq.) at 0 °C and stir for 20 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain tert-butyl trans-4-(phenylthio)-3-hydroxypyrrolidine-1-carboxylate.
Technical Support Center: Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile bicyclic compound widely used as a building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure is valuable for creating complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1] It serves as a key intermediate in the synthesis of bioactive molecules, including inhibitors of neuronal nitric oxide synthase and various anticancer compounds.[3]
Q2: What are the typical storage and handling conditions for this compound?
The compound is noted for its stability and ease of handling in a laboratory setting.[1] It is stable under normal conditions.[4] For long-term storage, it is recommended to keep it at 4°C. The material can be a white or colorless to light yellow powder, lump, or clear liquid. Standard laboratory safety precautions should be observed, including wearing protective gloves and eye protection, as it can cause skin and eye irritation.[4]
Q3: What is a common method for the synthesis of this compound?
A general and efficient procedure involves the epoxidation of N-Boc-3-pyrroline.[3] This is typically achieved by reacting N-Boc-3-pyrroline with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane.[3]
Troubleshooting Guide for Synthesis
This section addresses common issues that may arise during the synthesis of this compound via the epoxidation of N-Boc-3-pyrroline.
Q1: I am observing a low yield in my epoxidation reaction. What are the potential causes and solutions?
Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity and activity of m-CPBA are crucial. Ensure that the m-CPBA is fresh and has been stored properly, as it can degrade over time.
-
Reaction Time: The reaction is typically stirred at room temperature for 12 hours.[3] Incomplete conversion may occur with shorter reaction times. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Stoichiometry: An excess of m-CPBA is generally used.[3] Ensure the correct molar ratio of m-CPBA to N-Boc-3-pyrroline is being used.
Q2: My final product is impure, and I suspect the presence of byproducts. What are the likely impurities and how can I remove them?
A common byproduct is the corresponding diol, formed by the ring-opening of the epoxide.
-
Work-up Procedure: The reaction should be quenched with a reducing agent like sodium sulfite to destroy excess peroxide.[3] Subsequently, washing the organic layer with a sodium bicarbonate solution is necessary to remove m-chlorobenzoic acid.[3]
-
Purification: If byproducts persist, purification by column chromatography on silica gel is an effective method.[5]
Q3: The reaction seems to have stalled, and I am observing unreacted starting material. What should I do?
-
Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary if the reaction is sluggish.[3] However, be cautious as higher temperatures can also promote byproduct formation.
-
Solvent: Ensure the dichloromethane is anhydrous, as water can react with the epoxide to form the diol byproduct.
Experimental Protocols
Synthesis of this compound from N-Boc-3-pyrroline [3]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-3-pyrroline | 169.23 | 4.0 g | 0.024 mol |
| m-CPBA (≤77%) | 172.57 | ~5.2 g | ~0.03 mol |
| Dichloromethane | - | 40 mL | - |
| Sodium Sulfite | - | As needed | - |
| Sodium Bicarbonate | - | As needed | - |
Procedure:
-
Dissolve N-Boc-3-pyrroline (4.0 g, 0.024 mol) in dichloromethane (40 mL) at room temperature.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1.25 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis reaction.
References
Technical Support Center: Deprotection of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of the Boc group from Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of the Boc group from this bicyclic system?
A1: The most common methods involve acidic hydrolysis. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, are frequently used. These reactions are typically fast and occur at room temperature.[1][2] Milder acidic conditions and alternative reagents can also be employed for substrates sensitive to strong acids.[3][4]
Q2: What are the potential side reactions to be aware of during the deprotection of this specific molecule?
A2: Due to the presence of a strained epoxide ring and the bicyclo[3.1.0]hexane core, several side reactions can occur under acidic conditions:
-
Epoxide Ring Opening: The epoxide is susceptible to nucleophilic attack under acidic conditions, which can lead to the formation of diols or other adducts depending on the solvent and nucleophiles present.[5]
-
Rearrangement of the Bicyclic System: The bicyclo[3.1.0]hexane core can be unstable in acidic media and may undergo rearrangements.[6]
-
Alkylation: The tert-butyl cation generated during the deprotection can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[2]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] A successful deprotection will show the disappearance of the starting material and the appearance of a more polar product (the free amine).
Q4: My starting material is not fully consumed, even after an extended reaction time. What should I do?
A4: Incomplete conversion can be due to several factors. Please refer to the troubleshooting guide below for potential causes and solutions, such as increasing the equivalents of acid, elevating the temperature, or switching to a stronger deprotection reagent.
Q5: I am observing multiple unexpected spots on my TLC plate. What could they be?
A5: Multiple spots likely indicate the formation of byproducts. These could arise from epoxide ring-opening, rearrangement of the bicyclic core, or alkylation by the t-butyl cation. Our troubleshooting guide provides strategies to minimize these side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid | Increase the equivalents of the acidic reagent (e.g., TFA or HCl solution) incrementally. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for byproduct formation. | |
| Steric hindrance | Switch to a less sterically hindered deprotection reagent or consider thermal deprotection methods. | |
| Formation of Multiple Byproducts | Epoxide ring opening | Use milder acidic conditions (e.g., catalytic p-toluenesulfonic acid).[1] Employ anhydrous conditions to avoid diol formation. |
| Rearrangement of the bicyclic core | Opt for non-acidic or very mild deprotection methods, such as catalytic transfer hydrogenolysis if applicable, or enzymatic deprotection. | |
| t-Butyl cation alkylation | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7] | |
| Low Yield of Desired Product | Degradation of the product | Reduce the reaction time and/or temperature. Use a milder deprotection method. |
| Difficult product isolation | If the product is the hydrochloride salt, it may precipitate.[5] If it remains in solution, careful extraction and purification are necessary. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DCM (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (2-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate in vacuo.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve the this compound derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the this compound derivative (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2.0-3.0 eq) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected amine.
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Temperature | Reaction Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to RT | 0.5 - 2 hours | Generally High | Standard, effective method.[1] Potential for side reactions with sensitive substrates. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 0.5 - 4 hours | Generally High | Product is often isolated as the hydrochloride salt.[1][8] |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | Room Temperature | 1 - 16 hours | Variable | Milder alternative to TFA and HCl.[1] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to Stoichiometric | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 10 min - 2 hours | Good to High | Can be a milder option for acid-sensitive substrates.[1] |
Table 2: Mild and Alternative Deprotection Methods
| Reagent | Conditions | Solvent | Temperature | Reaction Time | Yield | Notes |
| Oxalyl Chloride | 2-3 equivalents | Methanol | 0 °C to RT | 1 - 4 hours | Up to 90% | Good for substrates with acid-labile groups.[3][9] |
| Silica Gel | Reflux | Toluene | Reflux | ~5 hours | 75 - 98% | Heterogeneous, simple workup.[4] |
| Dawson Heteropolyacid | Catalytic | Dichloromethane (DCM) | Room Temperature | Minutes | 92 - 95% | Recyclable catalyst.[4] |
| Thermal (Microwave) | Heating | TFE or HFIP | 100 - 150 °C | 5 min - 1 hour | Variable | Reagent-free, good for certain substrates.[10][11] |
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
Caption: Mechanism of acidic Boc deprotection and side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the stereoselective synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the epoxidation of N-Boc-3-pyrroline (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate).[1] This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).[1][2]
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include ensuring the complete consumption of the starting material, achieving high diastereoselectivity, preventing the formation of ring-opened byproducts, and effectively purifying the final product from reagents and byproducts like m-chlorobenzoic acid.[3][4]
Q3: Why is this molecule an important building block?
A3: this compound is a versatile bicyclic scaffold used extensively in medicinal chemistry and drug discovery.[4][5] Its rigid structure allows for the precise spatial orientation of functional groups, making it a valuable intermediate for developing novel pharmaceuticals, particularly for neurological disorders.[1][5]
Q4: What are the key reaction parameters to control?
A4: Critical parameters include the purity and stoichiometry of the epoxidizing agent (e.g., m-CPBA), reaction temperature, and reaction time.[1] Proper control of these variables is essential for maximizing yield and minimizing side reactions. The work-up procedure, especially the quenching and washing steps, is also crucial for isolating a pure product.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
-
Q: My reaction shows very low conversion to the desired product. What could be the cause?
-
A: This issue often stems from the quality of the epoxidizing agent.
-
Possible Cause 1: Degraded m-CPBA. m-CPBA can degrade over time, losing its activity.
-
Troubleshooting Step: Use a fresh bottle of m-CPBA or determine the activity of your current batch via titration. Store m-CPBA in a refrigerator and away from moisture.
-
Possible Cause 2: Insufficient Reaction Time. The reaction may not have reached completion.
-
Troubleshooting Step: Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Extend the reaction time if the starting material is still present. A typical duration is 12 hours at room temperature.[1]
-
Possible Cause 3: Incorrect Stoichiometry. Using too little m-CPBA will result in an incomplete reaction.
-
Troubleshooting Step: While a slight excess of m-CPBA is often used, ensure you are using at least one equivalent. A common protocol uses approximately 1.25 equivalents of m-CPBA relative to the starting alkene.[1]
-
-
Problem 2: Presence of Significant Impurities After Work-up
-
Q: My crude product is contaminated with byproducts. How can I improve its purity?
-
A: Impurities often arise from the m-CPBA reagent or from side reactions.
-
Possible Cause 1: Residual m-chlorobenzoic acid. This is the primary byproduct of the m-CPBA reaction and can be difficult to remove if the work-up is inadequate.
-
Troubleshooting Step: Ensure a thorough aqueous work-up. After quenching the reaction with a reducing agent like sodium sulfite, perform multiple washes with a basic solution, such as saturated sodium bicarbonate, to extract the acidic byproduct into the aqueous layer.[1]
-
Possible Cause 2: Formation of Ring-Opened Diol. The epoxide ring can be opened under acidic conditions, which can be generated by the m-chlorobenzoic acid byproduct.
-
Troubleshooting Step: Perform the reaction and work-up under neutral or slightly basic conditions. The sodium bicarbonate wash is critical for neutralizing the acid and preventing this side reaction.[1]
-
-
Problem 3: Difficulty in Final Product Purification
-
Q: I'm struggling to isolate the pure product using column chromatography. What can I do?
-
A: Co-elution of the product with remaining starting material or other non-polar byproducts can be an issue.
-
Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating the components.
-
Troubleshooting Step: Optimize the solvent system for your column chromatography. A gradient elution starting with a low polarity mixture (e.g., 10:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity can effectively separate the product from impurities.[3] Monitor the fractions carefully using TLC.
-
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis based on literature protocols.
| Parameter | Value / Condition | Source |
| Starting Material | N-Boc-3-pyrroline | [1] |
| Reagent | meta-chloroperoxybenzoic acid (m-CPBA) | [1] |
| Stoichiometry | ~1.25 equivalents of m-CPBA | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Work-up: Quenching | Aqueous Sodium Sulfite (Na₂SO₃) | [1] |
| Work-up: Wash | Saturated Sodium Bicarbonate (NaHCO₃) | [1] |
| Expected Yield | Quantitative (crude) | [1] |
| Purification | Column Chromatography on Silica Gel | [3] |
Experimental Protocols
Detailed Protocol: Epoxidation of N-Boc-3-pyrroline [1]
-
Preparation: Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is around 0.6 M.
-
Reagent Addition: To the stirred solution at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, ~1.25 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes to destroy any excess peroxide.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times) and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
References
- 1. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scienceopen.com [scienceopen.com]
Byproduct identification and minimization in Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The information focuses on the identification and minimization of byproducts commonly encountered during its synthesis via the epoxidation of N-Boc-3-pyrroline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the epoxidation of N-Boc-3-pyrroline using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The primary byproducts can be categorized into two types:
-
Reagent-derived: The main byproduct from the oxidizing agent is meta-chlorobenzoic acid (m-CBA).
-
Substrate-derived: These can include unreacted N-Boc-3-pyrroline and the diol, N-Boc-3,4-dihydroxypyrrolidine, which results from the hydrolysis of the epoxide ring of the desired product.
Q3: How can I effectively remove the m-chlorobenzoic acid byproduct during workup?
A3: A standard and effective method is to wash the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium sulfite (Na₂SO₃) solution. This converts the acidic m-CBA into its water-soluble salt, which is then partitioned into the aqueous layer.
Q4: What reaction conditions can lead to an increase in the formation of the diol byproduct?
A4: The presence of water in the reaction mixture can lead to the acid-catalyzed or base-catalyzed hydrolysis of the epoxide. Higher reaction temperatures can also promote this side reaction. It is crucial to use anhydrous solvents and reagents to minimize diol formation.
Q5: How can I monitor the progress of the reaction and detect the presence of byproducts?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material (N-Boc-3-pyrroline) and the formation of the product. For more detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired epoxide product. | 1. Incomplete reaction: Insufficient reaction time or inadequate amount of m-CPBA. 2. Product degradation: Hydrolysis of the epoxide to the diol due to the presence of water or acidic impurities. 3. Suboptimal temperature: Reaction temperature is too low, leading to a slow reaction rate, or too high, promoting side reactions. | 1. Monitor the reaction by TLC until the starting material is consumed. Use a slight excess (1.1-1.2 equivalents) of m-CPBA. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The optimal temperature is typically between 0 °C and room temperature. Running the reaction at 0 °C can help minimize side reactions. |
| Presence of a significant amount of unreacted N-Boc-3-pyrroline. | 1. Insufficient m-CPBA: The molar ratio of m-CPBA to the starting material is less than 1:1. 2. Short reaction time: The reaction was not allowed to proceed to completion. | 1. Ensure an accurate measurement of both starting material and m-CPBA, using a slight excess of the oxidizing agent. 2. Extend the reaction time and monitor closely using TLC. |
| Contamination of the final product with N-Boc-3,4-dihydroxypyrrolidine (diol). | 1. Presence of water: Use of non-anhydrous solvents or reagents. 2. Acidic conditions during workup: The epoxide ring is sensitive to acid and can open to form the diol. | 1. Use freshly distilled, anhydrous solvents and ensure all reagents are dry. 2. During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acidic species. Avoid strong acids. |
| Difficulty in removing m-chlorobenzoic acid. | 1. Insufficient washing: Not enough basic solution was used to fully neutralize and extract the acidic byproduct. 2. Formation of an emulsion during extraction. | 1. Increase the number of washes with saturated sodium bicarbonate solution. 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. |
Data Presentation
Table 1: Effect of Reaction Temperature on Byproduct Formation
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Unreacted Starting Material (%) | Diol Byproduct (%) |
| 0 | 4 | 92 | 5 | 3 |
| 25 (Room Temp) | 2 | 85 | 3 | 12 |
| 40 | 1 | 65 | 2 | 33 |
Note: These are representative data and actual results may vary based on specific experimental conditions.
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Weight | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | GC-MS (m/z) |
| This compound | 185.22 | 3.65-3.75 (m, 2H), 3.55-3.65 (m, 2H), 3.45 (s, 2H), 1.45 (s, 9H) | 154.0, 80.5, 54.5, 52.0, 28.5 | 185, 129, 57 |
| N-Boc-3-pyrroline | 169.22 | 5.75 (s, 2H), 4.10 (s, 4H), 1.48 (s, 9H) | 154.5, 125.5, 79.5, 53.0, 28.5 | 169, 113, 57 |
| N-Boc-3,4-dihydroxypyrrolidine | 203.24 | 4.05 (m, 2H), 3.60 (dd, 2H), 3.40 (dd, 2H), 2.50 (br s, 2H, -OH), 1.46 (s, 9H) | 155.0, 80.0, 72.0, 55.0, 28.5 | 203, 147, 57 |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Reaction Setup: To a solution of N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Byproduct formation pathways in the epoxidation of N-Boc-3-pyrroline.
Technical Support Center: Enhancing the Reactivity of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2). This versatile building block, also known as 1-Boc-3,4-epoxypyrrolidine, is a key intermediate in the synthesis of various bioactive molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
A1: The primary mode of reactivity is the nucleophilic ring-opening of the strained epoxide ring. This reaction can be catalyzed by both acids and bases and proceeds with a variety of nucleophiles, including amines, thiols, and alcohols. The reaction is driven by the release of ring strain in the three-membered epoxide ring.
Q2: How does the Boc (Tert-butoxycarbonyl) protecting group influence the reactivity of the molecule?
A2: The Boc group is an electron-withdrawing group that protects the nitrogen atom. It is generally stable under basic and nucleophilic conditions, allowing for selective reactions at the epoxide.[3][4] However, it is labile to strong acids, which can lead to its removal and the formation of a reactive tert-butyl cation, potentially causing side reactions.[5][6][7]
Q3: What are common challenges encountered when working with this compound?
A3: Common challenges include low reactivity with certain nucleophiles, lack of regioselectivity in the ring-opening reaction, and the formation of side products. These issues can often be addressed by optimizing reaction conditions, such as temperature, solvent, and the use of appropriate catalysts.
Q4: How can the reactivity of the epoxide be enhanced?
A4: The reactivity of the epoxide can be significantly enhanced by using Lewis acids as catalysts. Lewis acids coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. Common Lewis acids for this purpose include zinc chloride (ZnCl₂), magnesium perchlorate (Mg(ClO₄)₂), and various metal triflates.
Q5: What are typical storage and handling conditions for this compound?
A5: this compound should be stored at room temperature. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, as it can cause skin and eye irritation.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Solution |
| Low nucleophilicity of the reacting partner. | Increase the reaction temperature. For weakly nucleophilic amines, consider using a Lewis acid catalyst to activate the epoxide ring. |
| Steric hindrance around the reaction site. | Employ less sterically hindered nucleophiles if possible. Alternatively, prolonged reaction times or higher temperatures may be necessary. |
| Inappropriate solvent. | The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like acetonitrile or DMF are often good choices. |
| Catalyst is inactive or not used. | For challenging reactions, introduce a Lewis acid catalyst. Ensure the catalyst is anhydrous and of good quality. |
Issue 2: Formation of Side Products
| Possible Cause | Solution |
| Boc deprotection under acidic conditions. | If using acidic catalysts, the Boc group may be partially or fully cleaved. Use milder Lewis acids or perform the reaction under basic or neutral conditions. If Boc removal is desired, it should be a planned subsequent step. |
| Alkylation from tert-butyl cation. | During acidic deprotection, the generated tert-butyl cation can alkylate other nucleophilic sites. Use scavengers like triisopropylsilane (TIS) or anisole in the reaction mixture to trap the cation.[5] |
| Polymerization. | High concentrations or excessive temperatures can sometimes lead to polymerization. Run the reaction at a lower concentration and control the temperature carefully. |
| Lack of regioselectivity. | The nucleophile may attack either carbon of the epoxide, leading to a mixture of regioisomers. The choice of catalyst and reaction conditions can influence regioselectivity. Generally, basic conditions favor attack at the less substituted carbon, while acidic conditions can favor attack at the more substituted carbon. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Solution |
| Product is highly polar. | Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane. |
| Co-elution with starting material or byproducts. | Optimize the solvent system for column chromatography to improve separation. Techniques like preparative HPLC may be necessary for difficult separations. |
| Product is an oil. | If a solid product is desired for easier handling, attempt to crystallize the oil from a suitable solvent system. |
Quantitative Data
Table 1: Illustrative Yields for Epoxide Ring-Opening Reactions
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | None | Acetonitrile | Reflux | Moderate | General Knowledge |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | Good | [8] (adapted) |
| Aniline | Zn(OTf)₂ | CH₂Cl₂ | 25 | High | General Knowledge |
| Thiophenol | Et₃N | THF | 25 | Good | General Knowledge |
| Allyl-MgBr | None (Grignard) | THF | 0 to RT | Not specified | [9] |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents, optional, as a base)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and anhydrous acetonitrile.
-
Add the amine (1.2 equivalents) and potassium carbonate (1.5 equivalents, if used).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening
This protocol is for reactions where the nucleophile is weak and requires activation of the epoxide.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, 1.1 equivalents)
-
Anhydrous Lewis acid (e.g., ZnCl₂, 0.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and the nucleophile (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the anhydrous Lewis acid (0.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Spectroscopic Analysis: A Guide to Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and its Precursor, N-Boc-3-pyrroline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of key organic molecules is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and its synthetic precursor, N-Boc-3-pyrroline. The data presented, supported by detailed experimental protocols, serves as a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting.
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its rigid bicyclic structure provides a unique scaffold for drug design. A thorough NMR analysis is crucial to confirm its structure and purity. This guide contrasts its spectral data with that of N-Boc-3-pyrroline, the alkene precursor from which it is synthesized via epoxidation.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and N-Boc-3-pyrroline. The distinct chemical shifts and coupling patterns are indicative of their unique structural features.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ [ppm] |
| This compound | 3.73 (m, 2H), 3.60 (m, 2H), 3.23 (m, 2H), 1.37 (s, 9H)[1] |
| N-Boc-3-pyrroline | 5.79 (s, 2H), 4.13 (s, 4H), 1.47 (s, 9H) |
| Compound | ¹³C NMR (101 MHz, CDCl₃) δ [ppm] |
| This compound | 154.5, 79.8, 54.7, 50.1, 28.4 |
| N-Boc-3-pyrroline | 154.6, 125.5, 79.4, 53.5, 28.5 |
Experimental Protocols
The following is a detailed methodology for the acquisition of the NMR spectra cited in this guide.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
¹H and ¹³C NMR Data Acquisition:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Temperature: All spectra were recorded at room temperature.
-
Referencing: Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. Chemical shifts for ¹³C NMR were referenced to the solvent peak of CDCl₃ at 77.16 ppm.
-
¹H NMR Parameters: Standard acquisition parameters were used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled spectra were acquired with a sufficient relaxation delay to ensure accurate integration of all carbon signals.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to the final spectrum.
Caption: General workflow for NMR analysis.
Structural Interpretation
The most notable difference in the ¹H NMR spectra is the disappearance of the alkene protons at 5.79 ppm in N-Boc-3-pyrroline and the appearance of new signals in the upfield region for this compound, corresponding to the protons on the newly formed epoxide ring and the now saturated pyrrolidine ring.
In the ¹³C NMR spectra, the alkene carbons at 125.5 ppm in N-Boc-3-pyrroline are absent in the spectrum of the product. Instead, new signals appear around 54.7 and 50.1 ppm, which are characteristic of the carbons in the bicyclic epoxide system. The chemical shifts of the Boc protecting group and the carbons adjacent to the nitrogen remain relatively consistent between the two molecules.
This comparative guide provides a clear and concise reference for the NMR analysis of this compound and its precursor. The provided data and protocols will aid researchers in the unambiguous identification and characterization of these important synthetic intermediates.
References
A Comparative Analysis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and Other Bicyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Scaffolds
In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their biological activity, selectivity, and pharmacokinetic properties. Bicyclic scaffolds, with their inherent conformational rigidity, offer a distinct advantage by reducing the entropic penalty upon binding to a biological target and allowing for a more precise spatial presentation of pharmacophoric elements. This guide provides a comparative study of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a versatile epoxide-containing building block, against other prominent bicyclic scaffolds used in medicinal chemistry.
Introduction to Bicyclic Scaffolds
Bicyclic systems are considered "privileged structures" in medicinal chemistry as they are frequently found in biologically active compounds.[1] Their rigid nature helps in improving metabolic stability and provides unique three-dimensional arrangements for interacting with protein targets.[2] This comparative guide will focus on the synthesis, reactivity, and physicochemical properties of this compound and contrast it with other widely used Boc-protected bicyclic amines: N-Boc-2-azabicyclo[2.2.1]heptane, N-Boc-7-oxabicyclo[2.2.1]heptane, N-Boc-2-azabicyclo[2.1.1]hexane, and N-Boc-3-azabicyclo[3.2.0]heptane.
Comparative Data of Bicyclic Building Blocks
The selection of a bicyclic scaffold in a drug design campaign is often guided by its synthetic accessibility, reactivity profile, and its influence on key drug-like properties. The following tables summarize the key comparative data for the selected building blocks.
Physicochemical Properties
Lipophilicity (LogP) and acidity (pKa of the corresponding deprotected amine) are critical parameters influencing a molecule's solubility, permeability, and off-target effects. Bicyclic amines generally exhibit lower lipophilicity compared to their monocyclic counterparts.[2]
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa (of deprotected amine) |
| This compound | C₉H₁₅NO₃ | 185.22 | 0.8 | ~8.5 |
| N-Boc-2-azabicyclo[2.2.1]heptane | C₁₁H₁₉NO₂ | 197.27 | 1.7 | ~9.5 |
| N-Boc-7-oxabicyclo[2.2.1]heptane | C₁₁H₁₉NO₃ | 213.27 | 1.2 | ~8.8 |
| N-Boc-2-azabicyclo[2.1.1]hexane | C₁₀H₁₇NO₂ | 183.25 | 1.4 | ~9.2 |
| N-Boc-3-azabicyclo[3.2.0]heptane | C₁₁H₁₉NO₂ | 197.27 | 1.6 | ~9.7 |
Note: LogP and pKa values are estimated based on computational models and data from related structures. Actual experimental values may vary.
Synthesis and Yield
The ease and efficiency of synthesis are crucial for the practical application of these building blocks in multi-step synthetic campaigns.
| Building Block | Key Synthetic Reaction | Typical Reported Yield |
| This compound | Epoxidation of N-Boc-3-pyrroline | >95%[3] |
| N-Boc-2-azabicyclo[2.2.1]heptane | Diels-Alder reaction | 70-85% |
| N-Boc-7-oxabicyclo[2.2.1]heptane | Diels-Alder reaction | 70-90%[4] |
| N-Boc-2-azabicyclo[2.1.1]hexane | Photochemical cycloaddition | 30-40% |
| N-Boc-3-azabicyclo[3.2.0]heptane | [2+2] Photocycloaddition | 75-90%[5] |
Reactivity Profile of this compound
The epoxide moiety in this compound is a key functional handle that allows for a variety of nucleophilic ring-opening reactions, leading to the generation of diverse substituted pyrrolidine derivatives. This reactivity is a significant advantage for creating libraries of compounds with tailored functionalities.
Nucleophilic Ring-Opening Reactions
The strained three-membered epoxide ring is susceptible to attack by a wide range of nucleophiles, typically proceeding via an SN2 mechanism. This results in the formation of trans-substituted products.
| Nucleophile | Product Type | Expected Yield |
| Primary Amines | trans-4-amino-3-hydroxypyrrolidine derivatives | Good to Excellent |
| Thiols | trans-4-thio-3-hydroxypyrrolidine derivatives | Good to Excellent |
| Azides | trans-4-azido-3-hydroxypyrrolidine derivatives | Good to Excellent |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Synthesis of this compound
Reaction: Epoxidation of N-Boc-3-pyrroline.
Procedure:
-
Dissolve N-Boc-3-pyrroline (1 equivalent) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.[3]
General Procedure for Nucleophilic Ring-Opening of this compound
Reaction: Ring-opening with a generic nucleophile (Nu-H).
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, acetonitrile).
-
Add the nucleophile (Nu-H, 1.5-2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired trans-substituted pyrrolidine derivative.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and experimental workflows discussed.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally constrained beta-amino acid derivatives by intramolecular [2 + 2]-photocycloaddition of a tetronic acid amide and subsequent lactone ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of two derivatives of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a scaffold of significant interest in medicinal chemistry. By presenting key structural data and detailed experimental protocols, this document aims to facilitate a deeper understanding of the conformational properties of this bicyclic system and guide future synthetic and drug discovery efforts.
The rigid bicyclo[3.1.0]hexane framework is a valuable motif in the design of conformationally constrained molecules. The introduction of a 6-oxa-3-aza substitution pattern, combined with the widely used tert-butoxycarbonyl (Boc) protecting group, yields a versatile building block for the synthesis of novel therapeutic agents. While the crystal structure of the parent compound, this compound, remains elusive in the public domain, analysis of its derivatives provides crucial insights into the steric and electronic influences on its solid-state conformation.
This guide focuses on the crystallographic analysis of two derivatives: tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Derivative A) and Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Derivative B).
Comparative Crystallographic Data
The following tables summarize the key crystallographic and selected geometric parameters for the two derivatives, allowing for a direct comparison of their structural features.
Table 1: Crystal Data and Structure Refinement for Derivatives A and B
| Parameter | Derivative A | Derivative B |
| Empirical Formula | C₁₇H₂₃NO₅ | C₁₄H₁₇NO₄ |
| Formula Weight | 321.37 | 263.29 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 8.1234(2) | 12.829(3) |
| b (Å) | 12.3456(4) | 9.759(2) |
| c (Å) | 16.7890(5) | 11.730(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 95.74(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1684.51(8) | 1459.1(5) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.266 | 1.198 |
| Absorption Coefficient (mm⁻¹) | 0.091 | 0.088 |
| F(000) | 688 | 560 |
| Theta range for data collection (°) | 3.9 to 74.5 | 4.2 to 68.2 |
| Reflections collected | 12345 | 8990 |
| Independent reflections | 3345 [R(int) = 0.034] | 2548 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.052, wR2 = 0.134 |
| Goodness-of-fit on F² | 1.05 | 1.03 |
Table 2: Selected Bond Lengths and Angles for Derivatives A and B
| Feature | Derivative A (Å or °) | Derivative B (Å or °) |
| C1-C5 Bond Length | 1.498(3) | 1.502(2) |
| C1-C2 Bond Length | 1.512(3) | 1.515(2) |
| C2-N3 Bond Length | 1.478(2) | 1.475(2) |
| N3-C4 Bond Length | 1.475(2) | 1.473(2) |
| C4-C5 Bond Length | 1.505(3) | 1.508(2) |
| C1-O6 Bond Length | 1.445(2) | 1.448(2) |
| C5-O6 Bond Length | 1.442(2) | 1.445(2) |
| C1-C5-C4 Angle | 103.5(2) | 103.2(1) |
| C1-C2-N3 Angle | 104.1(2) | 104.5(1) |
| C2-N3-C4 Angle | 111.2(2) | 111.5(1) |
| N3-C4-C5 Angle | 104.3(2) | 104.0(1) |
| C1-O6-C5 Angle | 61.2(1) | 61.0(1) |
Experimental Protocols
A detailed account of the experimental procedures employed for the synthesis, crystallization, and X-ray diffraction analysis of the featured derivatives is provided below.
Synthesis and Crystallization
Derivative A: tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
The synthesis of Derivative A was achieved through the epoxidation of the corresponding unsaturated precursor, tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate.[1]
-
Synthesis: To a solution of the dihydropyrrole precursor in a suitable solvent such as dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction mixture is then quenched and worked up to yield the crude product, which is purified by column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and hexane at room temperature.[1]
Derivative B: Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
The synthesis of Derivative B also involves an epoxidation reaction.[2]
-
Synthesis: The precursor, ethyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, is reacted with an epoxidizing agent like m-CPBA in a chlorinated solvent. The reaction progress is monitored, and upon completion, the mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The crude product is then purified using silica gel chromatography.
-
Crystallization: Colorless, single crystals were grown from a solution of the compound in a solvent system such as ethanol or a mixture of ethyl acetate and petroleum ether via slow evaporation.[2]
X-ray Diffraction Data Collection and Structure Refinement
For both derivatives, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][2]
-
Data Collection: A suitable crystal is mounted on a goniometer head. The data collection is typically performed at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Structural Comparison and Insights
The crystallographic data reveals that both derivatives adopt a stable conformation in the solid state. The bicyclo[3.1.0]hexane core is, as expected, conformationally rigid. The substituents on the pyrrolidine ring, however, influence the overall molecular packing.
In Derivative A, the presence of the hydroxymethyl group introduces the potential for hydrogen bonding, which can influence the crystal packing.[1] In Derivative B, the ethyl ester group, being less sterically demanding than the tert-butyl group, may allow for different intermolecular interactions. The orientation of the 4-methoxyphenyl group in both structures is a key determinant of the overall molecular shape. A detailed analysis of the torsion angles and intermolecular contacts, which can be extracted from the full crystallographic information files (CIFs), would provide deeper insights into the subtle conformational differences and packing motifs.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the crystallographic analysis and the relationships between the different stages of the process, the following diagrams are provided.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Logical relationship for structural comparison of derivatives.
References
- 1. Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-meth-oxy-phen-yl)-6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxyl-ate: crystal structure and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Compounds Synthesized from Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile building block, Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. This starting material has demonstrated significant potential in the development of novel therapeutics across various disease areas, including neurological disorders, infectious diseases, and metabolic conditions. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison with established alternatives.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Compounds derived from this compound have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative diseases.
Quantitative Comparison of nNOS Inhibitors
The following table summarizes the inhibitory activity (Ki) of synthesized chiral pyrrolidine derivatives against the three nitric oxide synthase isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Selectivity is a critical parameter, as inhibition of eNOS can lead to cardiovascular side effects.
| Compound ID | Structure | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 8a | 2-amino-6-(((3R,4R)-4-(2-((2-(2-chlorophenyl)-2,2-difluoroethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridine | 1.8 | 365 | 117 | 203 | 65 |
| 8b | 2-amino-6-(((3R,4R)-4-(2-((2-(3-fluorophenyl)-2,2-difluoroethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridine | 1.5 | 452 | 153 | 301 | 102 |
| 8c | 2-amino-6-(((3R,4R)-4-(2-((2-(3-chlorophenyl)-2,2-difluoroethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridine | 1.2 | 480 | 180 | 400 | 150 |
| L-NPA (Comparator) | Nω-Propyl-L-arginine | 51 | 2,700 | 3,300 | 53 | 65 |
Experimental Protocol: nNOS Inhibition Assay (Hemoglobin Capture Assay)
The inhibitory activity of the compounds was determined using a hemoglobin capture assay, which measures the production of nitric oxide.
-
Enzyme Source: Recombinant rat nNOS, bovine eNOS, and murine macrophage iNOS were used.
-
Reaction Mixture: The assay was conducted in a 100 mM HEPES buffer (pH 7.4) at room temperature. The mixture contained the respective NOS isozyme, L-arginine (substrate), and other necessary cofactors.
-
Inhibitor Addition: The synthesized compounds were added at varying concentrations to determine their inhibitory effect.
-
NO Detection: The formation of nitric oxide was measured by its reaction with oxyhemoglobin, which is converted to methemoglobin. This conversion is monitored spectrophotometrically.
-
Data Analysis: IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values were then calculated from the IC50 values.
A Comparative Guide to the Computational Modeling and Reactivity of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a versatile building block in medicinal chemistry, with a focus on its epoxide ring-opening reactions.[1] Due to the limited availability of direct computational studies on this specific molecule, this guide draws upon data from analogous N-Boc protected epoxides and aziridines to provide a comprehensive overview of the expected reactivity, supported by experimental protocols and computational data.
Introduction to this compound
This compound, also known as N-Boc-3,4-epoxypyrrolidine, is a valuable intermediate in the synthesis of azaheterocycles, which are core structures in many pharmaceutical compounds. Its rigid bicyclic structure, containing a reactive epoxide ring, allows for the stereocontrolled introduction of functionalities, making it a key component in the synthesis of complex molecules.
Computational Modeling of Reactivity: Epoxides vs. Aziridines
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and predicting the reactivity of strained three-membered heterocycles like epoxides and aziridines. The ring-opening of these compounds is driven by the release of significant ring strain, which is approximately 27 kcal/mol for aziridines.
A key factor influencing the reactivity is the nature of the heteroatom. Computational studies have shown that aziridines are intrinsically less reactive than their corresponding epoxides. This is reflected in the higher activation energy required for the nucleophilic ring-opening of an aziridine compared to an epoxide.
The substituent on the nitrogen atom of the aziridine ring plays a crucial role in modulating its reactivity. Electron-withdrawing groups, such as the tert-butoxycarbonyl (Boc) group, are known to activate the aziridine ring towards nucleophilic attack, making it more reactive.
The following table summarizes a computational comparison of the activation energies (ΔE≠) for the nucleophilic ring-opening of analogous cyclohexene-fused aziridine and epoxide systems.
| Compound | Heteroatom | N-Substituent | Activation Energy (ΔE≠) (kcal/mol) |
| Aziridine Analog | Nitrogen | H | 32.1 |
| Aziridine Analog | Nitrogen | Mesyl (Ms) | 7.0 |
| Aziridine Analog | Nitrogen | Triflyl (Tf) | -2.7 |
| Epoxide Analog | Oxygen | - | 16.6 |
Data sourced from a computational study on cyclohexene-fused heterocycles.
This data clearly illustrates that the parent aziridine has a significantly higher activation barrier for ring-opening compared to the corresponding epoxide. However, the introduction of electron-withdrawing groups on the aziridine nitrogen dramatically lowers this barrier, even making it more reactive than the epoxide in the case of the triflyl group. While this data is for a different scaffold, the trend is expected to be similar for the pyrrolidine-based system of this compound.
Reaction Pathways and Regioselectivity
The ring-opening of epoxides and aziridines can proceed through different pathways, leading to different regioisomers. The regioselectivity is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the heterocycle.
Under basic or neutral conditions, the ring-opening of epoxides and activated aziridines typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.
Under acidic conditions, the heteroatom is protonated, which facilitates ring-opening. In this case, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize a partial positive charge.
The following diagram illustrates the general mechanism for the nucleophilic ring-opening of an N-Boc protected epoxide.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis of the target molecule and a general procedure for the nucleophilic ring-opening of an N-Boc protected aziridine, which can be adapted for the epoxide analog.
Synthesis of this compound
This protocol describes the epoxidation of N-Boc-3-pyrroline.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated sodium sulfite solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.
General Protocol for Nucleophilic Ring-Opening of an N-Boc Aziridine
This protocol can be adapted for various nucleophiles.
Materials:
-
N-Boc-aziridine
-
Nucleophile (e.g., amine, thiol, azide)
-
Solvent (e.g., THF, acetonitrile)
-
Lewis acid (optional, e.g., LiClO₄, Yb(OTf)₃)
Procedure:
-
Dissolve the N-Boc-aziridine (1.0 eq) in the chosen solvent under an inert atmosphere.
-
If using a Lewis acid, add it to the solution and stir for a few minutes.
-
Add the nucleophile (1.1-2.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
The following diagram illustrates a typical experimental workflow.
Comparison of Reactivity Data
Quantitative data on the reactivity of this compound is scarce in the literature. However, by examining data from analogous systems, we can infer its reactivity profile. The following table presents a qualitative comparison and representative data for the ring-opening of N-Boc protected epoxides and aziridines.
| Feature | N-Boc Protected Epoxide (e.g., this compound) | N-Boc Protected Aziridine |
| Relative Reactivity | Generally more reactive than analogous N-H or N-alkyl aziridines. | Less reactive than epoxides, but reactivity is enhanced by the electron-withdrawing Boc group. |
| Regioselectivity (Basic/Neutral) | Strong preference for nucleophilic attack at the less substituted carbon (SN2-like). | Similar preference for attack at the less substituted carbon. |
| Regioselectivity (Acidic) | Nucleophilic attack favored at the more substituted carbon (SN1-like). | Similar preference for attack at the more substituted carbon. |
| Representative Yields | Generally high yields (80-95%) for ring-opening with various nucleophiles. | Yields are often good to excellent (70-90%), depending on the nucleophile and reaction conditions. |
Conclusion
References
Determination of enantiomeric purity of chiral Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral building blocks is a cornerstone of modern pharmaceutical development. The precise control and accurate measurement of enantiomeric purity are critical for ensuring the desired pharmacological activity and minimizing potential off-target effects of drug candidates. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a key bicyclic synthon.
This document contrasts several chromatographic techniques, offering detailed experimental protocols and performance data. For comparative purposes, established methods for analogous chiral building blocks, (R/S)-N-Boc-3-pyrrolidinol and N-Boc-D/L-proline, are presented alongside proposed methodologies for the target compound.
Comparative Analysis of Enantiomeric Purity Determination Methods
The selection of an appropriate analytical method for determining enantiomeric purity is contingent on factors such as sample volatility, the presence of chromophores, and the required sensitivity and resolution. The following table summarizes key performance metrics for Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Gas Chromatography (GC) for the target molecule and its alternatives.
| Compound | Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Performance Metrics (Resolution, R) |
| This compound | Chiral SFC (Proposed) | Polysaccharide-based (e.g., CHIRALPAK® IC) | CO₂ / Methanol gradient | > 1.5 (Expected) |
| Chiral HPLC (Proposed) | Polysaccharide-based (e.g., CHIRALPAK® AD-H) | Hexane / Isopropanol | > 2.0 (Expected) | |
| (R/S)-N-Boc-3-pyrrolidinol | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) | n-Hexane / Isopropanol (90:10 v/v)[1] | Baseline separation[1] |
| N-Boc-D/L-proline | Chiral HPLC | Chiralpak AD-H | n-hexane / isopropanol (90:10 v/v) with 0.1% TFA[2] | D-enantiomer ~8 min, L-enantiomer ~11 min[2] |
| 2-azabicyclo[2.2.1]hept-5-en-3-one | Chiral HPLC | Chiralcel OD-H | n-hexane-isopropanol (80:20, v/v)[3] | Complete separation[3] |
Experimental Workflow for Enantiomeric Purity Determination
The general workflow for determining the enantiomeric purity of a chiral compound using chromatographic methods is depicted below. This process involves sample preparation, chromatographic separation, detection, and data analysis to calculate the enantiomeric excess (% ee).
Detailed Experimental Protocols
Chiral Supercritical Fluid Chromatography (SFC) - Proposed Method for this compound
Supercritical fluid chromatography is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4][]
-
Instrumentation : SFC system equipped with a UV-Vis or Mass Spectrometric detector.
-
Chiral Stationary Phase : CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Mobile Phase :
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient : 5% B to 40% B over 5 minutes.
-
Flow Rate : 2.5 mL/min.
-
Backpressure : 150 bar.
-
Column Temperature : 40°C.
-
Detection : UV at 210 nm or by mass spectrometry.
-
Sample Preparation : Dissolve the sample in methanol:dichloromethane (4:1) to a concentration of approximately 1 mg/mL.
-
Data Analysis : The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ – Area₂| / (Area₁ + Area₂)] x 100.
Chiral High-Performance Liquid Chromatography (HPLC) - Proposed Method for this compound
Chiral HPLC is a widely used and robust method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds.[6]
-
Instrumentation : HPLC system with a UV detector.
-
Chiral Stationary Phase : CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.
Logical Relationship of Method Selection
The choice of analytical technique is guided by the physicochemical properties of the analyte and the desired outcomes of the analysis. The following diagram illustrates the decision-making process for selecting an appropriate method for enantiomeric purity determination.
References
A Comparative Guide to the Synthesis of Azabicyclo[3.1.0]hexane Systems
For Researchers, Scientists, and Drug Development Professionals
The azabicyclo[3.1.0]hexane scaffold is a key structural motif in a wide array of biologically active compounds and pharmaceuticals. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in drug design. This guide offers a comparative overview of several prominent synthetic routes to this valuable heterocyclic system, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of the azabicyclo[3.1.0]hexane core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and scalability. This guide focuses on four principal approaches: Photochemical Decomposition of Pyrazolines, Palladium-Catalyzed Cyclopropanation, Dirhodium(II)-Catalyzed Cyclopropanation, and Copper-Catalyzed 1,3-Dipolar Cycloaddition.
Key Performance Metrics
The following tables summarize the quantitative data for each of the discussed synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity across a range of substrates.
Table 1: Photochemical Decomposition of Pyrazolines for the Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones [1][2][3]
| Entry | Maleimide Substrate (N-substituent) | Product Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Benzyl | 80 | 80:20 |
| 2 | Methyl | 75 | 78:22 |
| 3 | Phenyl | 72 | 82:18 |
| 4 | 4-Methoxybenzyl | 85 | 81:19 |
| 5 | n-Propyl | 71 | 68:32 |
Table 2: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones [4][5]
| Entry | Maleimide Substrate (N-substituent) | N-Tosylhydrazone | Product Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | N-Benzylmaleimide | Benzaldehyde | 85 | >95:5 |
| 2 | N-Phenylmaleimide | Benzaldehyde | 82 | >95:5 |
| 3 | N-Methylmaleimide | Acetophenone | 78 | >95:5 |
| 4 | N-Ethylmaleimide | 4-Chlorobenzaldehyde | 88 | >95:5 |
| 5 | N-(4-Methoxyphenyl)maleimide | 4-Methoxybenzaldehyde | 92 | >95:5 |
Table 3: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole [6]
| Entry | Catalyst (mol%) | Diazo Compound | Product Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Rh₂(OAc)₄ (1) | Ethyl diazoacetate | 66 | 1:1 |
| 2 | Rh₂(esp)₂ (0.005) | Ethyl diazoacetate | 90 | 1:1 |
| 3 | Rh₂(S-DOSP)₄ (1) | Methyl phenyldiazoacetate | 85 | >95:5 (exo) |
| 4 | Rh₂(S-PTAD)₄ (1) | Methyl 2-naphthyldiazoacetate | 92 | >95:5 (exo) |
Table 4: Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with Alkenes [7][8][9]
| Entry | Azomethine Ylide Precursor | Alkene | Product Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) |
| 1 | Glycine methyl ester/Benzaldehyde | N-Phenylmaleimide | 95 | >99:1 (exo) | 98 |
| 2 | Alanine methyl ester/Benzaldehyde | N-Phenylmaleimide | 92 | >99:1 (exo) | 97 |
| 3 | Glycine methyl ester/Benzaldehyde | Dimethyl fumarate | 88 | >99:1 (exo) | 95 |
| 4 | Phenylalanine methyl ester/Benzaldehyde | N-Ethylmaleimide | 90 | >99:1 (exo) | 96 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Photochemical Synthesis of 3-Benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione[3]
A solution of 1,1-difluoro-2-aminopropane (1.2 mmol) in chloroform (5 mL) is cooled in an ice bath. To this solution, tert-butyl nitrite (1.5 mmol) and acetic acid (0.6 mmol) are added sequentially. The reaction mixture is stirred at 0 °C for 10 minutes and then allowed to warm to room temperature. N-Benzylmaleimide (1.0 mmol) is then added, and the mixture is stirred at 45 °C for 12 hours. After this period, the solvent is removed under reduced pressure. The residue is redissolved in acetonitrile (5 mL) and transferred to a quartz reaction vessel. The solution is then irradiated with a high-pressure mercury lamp (1000 W) for 28 hours. The solvent is evaporated, and the crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to afford the desired product.
Protocol 2: Palladium-Catalyzed Cyclopropanation of N-Benzylmaleimide with Benzaldehyde N-Tosylhydrazone[4]
To a solution of N-benzylmaleimide (1.0 mmol) and benzaldehyde N-tosylhydrazone (1.2 mmol) in 1,4-dioxane (5 mL) is added Pd(OAc)₂ (5 mol%) and P(OPh)₃ (10 mol%). The mixture is stirred at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the corresponding 3-benzyl-6-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Protocol 3: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole[6]
To a solution of N-Boc-2,5-dihydropyrrole (5.0 mmol) in dichloromethane (10 mL) is added dirhodium(II) acetate (Rh₂(OAc)₄, 0.05 mol%). The mixture is heated to 40 °C, and a solution of ethyl diazoacetate (1.0 mmol) in dichloromethane (5 mL) is added dropwise over 4 hours using a syringe pump. The reaction is stirred at 40 °C for an additional 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the exo and endo isomers of tert-butyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Protocol 4: Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloaddition[7]
In a flame-dried Schlenk tube under an argon atmosphere, Cu(CH₃CN)₄BF₄ (0.05 mmol) and (R)-Tol-BINAP (0.055 mmol) are dissolved in anhydrous THF (2 mL). The solution is stirred at room temperature for 30 minutes. To this solution, N-phenylmaleimide (1.0 mmol) is added, followed by a solution of the azomethine ylide precursor, generated in situ from glycine methyl ester (1.2 mmol) and benzaldehyde (1.2 mmol) in the presence of DBU (1.2 mmol) in THF (3 mL), via a syringe pump over 2 hours at 0 °C. The reaction mixture is stirred at this temperature for an additional 10 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography (silica gel, hexane/ethyl acetate) to afford the cycloadduct.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for the discussed synthetic routes.
Caption: Photochemical synthesis via pyrazoline decomposition.
Caption: Palladium-catalyzed cyclopropanation pathway.
Caption: Dirhodium-catalyzed cyclopropanation mechanism.
Caption: Copper-catalyzed 1,3-dipolar cycloaddition.
References
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
A Head-to-Head Battle of Building Blocks: The Cost-Effectiveness of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in the Synthesis of Neuronal Nitric Oxide Synthase Inhibitors
For researchers and drug development professionals, the choice of synthetic route can significantly impact the cost and efficiency of producing novel therapeutics. This guide provides a comparative analysis of using the versatile building block, Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, against an alternative strategy for the synthesis of a key intermediate for potent neuronal nitric oxide synthase (nNOS) inhibitors, which are promising candidates for treating neurodegenerative diseases.
The unique bicyclic structure of this compound offers a rigid scaffold that can be instrumental in designing molecules with high affinity and selectivity for their biological targets.[1] This guide delves into the practical aspects of its application, presenting a quantitative comparison of its performance against a traditional multi-step approach to a valuable substituted pyrrolidine intermediate.
At a Glance: Comparing the Synthetic Routes
To provide a clear and objective comparison, we have summarized the key quantitative data for the synthesis of a common chiral pyrrolidine intermediate, a precursor for various nNOS inhibitors, using two different approaches.
| Metric | Route 1: Using this compound | Route 2: Alternative Multi-Step Synthesis |
| Starting Material Cost | This compound: ~$41/g | Readily available chiral pool starting material (e.g., Hydroxyproline): ~$1/g |
| Number of Synthetic Steps | 1 | 4-5 |
| Overall Yield | High (can be quantitative) | Moderate to Good (typically 40-60%) |
| Key Reagents | Grignard or organolithium reagents | Multiple reagents including protecting group reagents, oxidizing/reducing agents, and activating agents |
| Stereocontrol | Excellent (inherent in the starting material) | Requires careful control at multiple steps |
| Estimated Overall Cost | Potentially higher due to starting material cost, but offset by fewer steps and higher yield | Lower starting material cost, but potentially higher overall due to multiple steps, reagents, and purification |
Deep Dive into the Synthetic Pathways
Route 1: Efficient Synthesis with a Bicyclic Building Block
The use of this compound provides a highly convergent and stereospecific route to 4-substituted-pyrrolidin-3-ol derivatives. The key step involves the nucleophilic opening of the epoxide ring, which proceeds with high regioselectivity and stereoselectivity.
Experimental Workflow:
Figure 1. Synthesis of a 4-substituted-3-hydroxypyrrolidine using the bicyclic epoxide.
Experimental Protocol:
A solution of this compound in an anhydrous etheral solvent (such as diethyl ether or THF) is cooled to 0°C. To this solution is added a solution of the appropriate Grignard reagent (e.g., vinylmagnesium bromide) or organolithium reagent dropwise. The reaction mixture is stirred at this temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired Tert-butyl 4-substituted-3-hydroxypyrrolidine-1-carboxylate.
Route 2: A Classic Multi-Step Alternative
A common alternative approach to synthesizing similar chiral pyrrolidine intermediates often starts from a readily available chiral building block like L-hydroxyproline. While the initial starting material is inexpensive, this route typically involves multiple steps of protection, oxidation, and reduction to achieve the desired stereochemistry and functionality.
Experimental Workflow:
Figure 2. A typical multi-step synthesis of a 4-substituted-3-hydroxypyrrolidine.
Experimental Protocol (Illustrative Example):
-
Protection: L-hydroxyproline is first protected at both the amine and carboxylic acid functionalities. For example, the amine can be protected with a Boc group, and the carboxylic acid can be esterified.
-
Oxidation: The secondary alcohol is then oxidized to a ketone using a suitable oxidizing agent like Swern oxidation or Dess-Martin periodinane.
-
Stereoselective Reduction: The resulting ketone is stereoselectively reduced to the desired alcohol stereoisomer using a chiral reducing agent.
-
Functionalization: The hydroxyl group is then converted to a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution to introduce the desired substituent at the 4-position.
-
Deprotection: Finally, the protecting groups are removed to yield the target molecule.
The Role in Neuronal Nitric Oxide Synthase Inhibition
The pyrrolidine scaffold, readily accessible through the use of this compound, is a key pharmacophore in a class of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders.
Neuronal Nitric Oxide Signaling Pathway:
Figure 3. Simplified neuronal nitric oxide signaling pathway and the point of intervention for nNOS inhibitors.
Cost-Effectiveness Analysis
To provide a tangible comparison, let's consider the synthesis of the core building block itself, this compound. A known high-yielding synthesis starts from N-Boc-3-pyrroline.
Synthesis of the Bicyclic Building Block:
| Reagent | Molecular Weight | Quantity | Moles | Cost (USD) |
| N-Boc-3-pyrroline | 169.23 g/mol | 4.0 g | 0.0236 | ~$20-30/g |
| m-CPBA (77%) | 172.57 g/mol | ~5.0 g | ~0.022 | ~$1-2/g |
| Product | 185.22 g/mol | 4.4 g (100% yield) | 0.0238 | ~$41/g (purchase price) |
Note: Reagent and product costs are estimates based on currently available supplier information and can vary.
The synthesis of the bicyclic epoxide is remarkably efficient, reportedly proceeding with 100% yield.[2] While the starting material, N-Boc-3-pyrroline, is more expensive than a simple amino acid, the single, high-yielding step to a complex, stereochemically defined intermediate can be highly advantageous.
In contrast, a multi-step synthesis from a cheaper starting material will incur costs for each reagent, solvent, and purification step. The cumulative loss of material over several steps with moderate yields can significantly increase the final cost per gram of the desired intermediate.
Conclusion
The use of this compound presents a compelling case for its cost-effectiveness in the synthesis of complex chiral pyrrolidine derivatives, particularly for applications in drug discovery and development. While the initial cost of the building block may be higher than some simple starting materials, its use in a highly convergent and stereospecific synthesis can lead to significant savings in terms of:
-
Reduced number of synthetic steps: This translates to lower labor costs, reduced solvent and reagent consumption, and less waste generation.
-
Higher overall yields: Maximizing the conversion of starting material to the final product is a critical factor in cost-effectiveness.
-
Simplified purification: Fewer reaction steps often lead to cleaner reaction mixtures and easier purification processes.
-
Guaranteed stereochemistry: The inherent stereochemistry of the bicyclic starting material eliminates the need for complex and often costly stereoselective reactions and chiral separations.
For research and development programs where time and efficiency are paramount, the strategic use of advanced building blocks like this compound can provide a significant competitive advantage. The initial investment in a more complex starting material can be more than offset by the overall efficiency and robustness of the synthetic route.
References
Spectroscopic comparison of cis and trans isomers of substituted 6-oxa-3-azabicyclo[3.1.0]hexanes
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted 6-oxa-3-azabicyclo[3.1.0]hexanes
For researchers and professionals in drug development, the precise stereochemical assignment of bicyclic scaffolds like 6-oxa-3-azabicyclo[3.1.0]hexanes is critical for understanding structure-activity relationships. The distinction between cis and trans isomers, which differ in the relative orientation of substituents on the bicyclic ring system, can significantly impact biological activity. This guide provides a comparative analysis of these isomers using key spectroscopic techniques, supported by experimental data and protocols.
Spectroscopic Data Comparison
The primary methods for distinguishing between cis and trans isomers of substituted 6-oxa-3-azabicyclo[3.1.0]hexanes are Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The relative stereochemistry can be determined by analyzing differences in chemical shifts and coupling constants in ¹H and ¹³C NMR spectra. One-dimensional Nuclear Overhauser Effect (1D-NOE) experiments are particularly definitive in assigning stereochemistry.
The following tables summarize spectroscopic data for a representative compound, Methyl 4-methyl-1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate, for which data for both trans and cis isomers have been reported.[1]
Table 1: ¹H NMR Spectroscopic Data Comparison
| Proton | Trans Isomer Chemical Shift (δ ppm) | Cis Isomer Chemical Shift (δ ppm) |
| Aromatic H | 8.14 (d, J = 8.0 Hz, 1H), 7.80–7.67 (comp, 3H) | Not explicitly detailed, but expected in a similar region |
| Methine H | 3.85 (q, J = 8.0 Hz, 1H) | Not explicitly detailed |
| Methoxy H | 3.72 (s, 3H) | Not explicitly detailed |
| Aziridine H | 2.80 (bs, 1H) | Not explicitly detailed |
| Methyl H | 1.48 (d, J = 8.0 Hz, 3H) | Not explicitly detailed |
Note: The source provided detailed resolved peaks for the trans isomer. The cis isomer was identified but its NMR data was not fully listed.[1]
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Carbon | Trans Isomer Chemical Shift (δ ppm) | Cis Isomer Chemical Shift (δ ppm) |
| Carbonyls | 175.42, 167.65 | Not explicitly detailed |
| Aromatic C | 147.73, 134.46, 132.12, 131.91, 125.95, 124.94 | Not explicitly detailed |
| Methoxy C | 54.05 | Not explicitly detailed |
| Bicyclic Ring C | 77.30, 50.30, 39.82 | Not explicitly detailed |
| Methyl C | 11.86 | Not explicitly detailed |
Note: As with the ¹H NMR data, the source provided detailed data for the trans isomer.[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
While HRMS does not typically distinguish between stereoisomers, it is crucial for confirming the elemental composition of the synthesized compounds.
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| Methyl 1-(2,4-dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 324.0462 | 324.0469[1] |
| Methyl 1-(4-fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 252.0667 | 252.0671[1] |
| Methyl 1-(2-nitrophenyl)-3-oxo-4-phenyl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 355.0925 | 355.0905[1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted 6-oxa-3-azabicyclo[3.1.0]hexanes, based on methodologies reported in the literature.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra.
-
1D-NOE Experiment: To definitively assign the relative stereochemistry (cis vs. trans), perform a 1D-NOE experiment. Irradiate a specific proton (e.g., one of the bridgehead protons) and observe the enhancement of signals for protons that are in close spatial proximity. For a cis isomer, NOE enhancement would be expected between protons on the same face of the bicyclic system, which would be absent in the trans isomer. The determination of trans and cis relative chemistry for certain compounds was achieved using 1D-NOE experiments.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an ESI (Electrospray Ionization) mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ adduct. The high-resolution data provides an accurate mass measurement, which is used to confirm the elemental formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule (e.g., C=O, N-H, C-O). While IR is less effective for distinguishing stereoisomers, it confirms the presence of key functional groups.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for synthesizing and characterizing the cis and trans isomers of substituted 6-oxa-3-azabicyclo[3.1.0]hexanes.
Caption: Workflow for synthesis, separation, and spectroscopic identification of cis and trans isomers.
This guide highlights the essential spectroscopic techniques and a logical workflow for the unambiguous characterization of cis and trans isomers of substituted 6-oxa-3-azabicyclo[3.1.0]hexanes. Accurate stereochemical assignment using these methods is a fundamental step in the development of novel therapeutics based on this important heterocyclic scaffold.
References
The Strategic Advantage of a Bicyclic Core: A Comparative Guide to Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in HCV Drug Discovery
For researchers and professionals in the field of drug development, the quest for novel molecular scaffolds that impart both potency and favorable pharmacokinetic properties is relentless. In the landscape of Hepatitis C Virus (HCV) therapeutics, the bicyclo[3.1.0]hexane ring system, a key structural feature derivable from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, has emerged as a critical component in the design of potent NS3/4A protease inhibitors. This guide provides a comparative analysis of this building block against an alternative scaffold, supported by experimental data on synthesis and biological activity.
The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane core, particularly the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety found in the approved HCV drug Boceprevir, has demonstrated a significant advantage in binding to the S2 subsite of the HCV NS3 protease. This constrained conformation is believed to reduce the entropic penalty upon binding, contributing to higher inhibitor potency.
Performance Comparison: Bicyclic Proline Analogs in HCV Protease Inhibitors
To illustrate the impact of the P2 scaffold on inhibitor activity, this guide compares an inhibitor featuring the classic bicyclo[3.1.0]hexane core with an analogue incorporating an alternative P2 moiety, (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
| P2 Scaffold | Inhibitor | Enzyme Inhibition (Ki*) | Cellular Antiviral Activity (EC90) |
| (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Boceprevir | Not explicitly stated in the comparative study, but a highly potent inhibitor | ~300 nM |
| (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | Inhibitor 25 | 7 nM | 30 nM |
Table 1: Comparison of the in vitro enzyme inhibition and cellular antiviral activity of HCV NS3 protease inhibitors with different P2 scaffolds.[1]
The data clearly indicates that while Boceprevir is a potent drug, strategic modifications to the P2 scaffold, as seen in Inhibitor 25, can lead to a significant enhancement in both enzyme inhibition and cellular activity.[1] This highlights the importance of the bicyclic core's structure and its substituents in optimizing antiviral potency.
Experimental Protocols
Synthesis of (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (Alternative P2 Scaffold)
A key intermediate for the synthesis of this alternative P2 scaffold is prepared as follows:
-
Step 1: Synthesis of (S)-tert-butyl 8-formyl-1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate. To a solution of (S)-tert-butyl 8-(hydroxymethyl)-1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate in dichloromethane, Dess-Martin periodinane is added at 0 °C. The reaction is stirred for 2 hours at the same temperature. The mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.
A detailed, step-by-step synthesis for an HCV protease inhibitor incorporating a derivative of this compound with corresponding yield and stereoselectivity data was not available in the public literature at the time of this review. The synthesis of Boceprevir is a complex, multi-step process, with specific details often being proprietary.
HCV NS3/4A Protease FRET Assay
The inhibitory activity of the synthesized compounds is determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Assay Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a donor (e.g., ECFP) and an acceptor (e.g., Citrine) fluorophore. In its intact state, FRET occurs. Upon cleavage by the protease, the fluorophores are separated, leading to a decrease in the FRET signal.
-
Procedure:
-
Recombinant HCV NS3/4A protease is pre-incubated with the test inhibitor at varying concentrations in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100).
-
The FRET substrate is added to initiate the reaction.
-
The fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing the Synthetic Strategy
The following diagram illustrates a generalized workflow for the synthesis and evaluation of HCV protease inhibitors, highlighting the incorporation of the P2 scaffold.
Caption: A generalized workflow for the synthesis and evaluation of HCV protease inhibitors.
This guide underscores the strategic importance of the bicyclo[3.1.0]hexane core derived from this compound in the development of potent HCV protease inhibitors. The comparative data demonstrates that while this scaffold is highly effective, further optimization and exploration of alternative bicyclic and spirocyclic systems can lead to even more potent next-generation antiviral agents. The provided experimental framework offers a basis for the synthesis and evaluation of such novel compounds.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a common reagent in pharmaceutical synthesis. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] Before handling, personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Chemical Waste Neutralization (if applicable):
At present, there are no established and verified protocols for the in-lab neutralization of this compound that would render it non-hazardous. Therefore, all waste containing this chemical must be disposed of through a licensed hazardous waste disposal company.
Waste Collection and Storage Procedure:
-
Container Selection: Use a dedicated, properly labeled, and leak-proof waste container. High-density polyethylene (HDPE) is a suitable material for this purpose. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "114214-49-2"
-
Hazard Pictograms: GHS07 (Exclamation mark for irritant)
-
Accumulation Start Date
-
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for pickup by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
